3-Carboxypropyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C25H42N7O18P3S |
|---|---|
Molekulargewicht |
853.6 g/mol |
IUPAC-Name |
4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]butanoic acid |
InChI |
InChI=1S/C25H42N7O18P3S/c1-25(2,20(37)23(38)28-6-5-15(33)27-7-9-54-8-3-4-16(34)35)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(36)24(48-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,36-37H,3-11H2,1-2H3,(H,27,33)(H,28,38)(H,34,35)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 |
InChI-Schlüssel |
PDZSKLWSGCQECH-CITAKDKDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Metabolic Fate of 3-Carboxypropyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Carboxypropyl-Coenzyme A (CoA), also known as glutaryl-CoA, is a pivotal intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. Its metabolic processing is crucial for cellular homeostasis, and defects in this pathway are associated with the severe inherited metabolic disorder glutaric aciduria type 1. This technical guide provides an in-depth exploration of the identification and characterization of the 3-carboxypropyl-CoA metabolic pathway. It details the key enzymatic reactions, presents quantitative data for the involved enzymes, outlines comprehensive experimental protocols for pathway analysis, and offers visualizations of the metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development.
Introduction to this compound Metabolism
This compound is a dicarboxylic acyl-CoA that primarily originates from the degradation of specific amino acids. The central metabolic route for its processing involves two key enzymes that facilitate its conversion into metabolites that can enter the tricarboxylic acid (TCA) cycle. This pathway is predominantly active within the mitochondrial matrix, although peroxisomes also play a role in dicarboxylic acid metabolism.
The core pathway consists of two primary steps:
-
Activation of Glutarate: The free dicarboxylic acid, glutarate, is activated to its CoA ester, this compound. This reaction is catalyzed by succinyl-CoA:glutarate CoA-transferase (SUGCT) .
-
Oxidative Decarboxylation: this compound undergoes oxidative decarboxylation to yield crotonyl-CoA, which is then further metabolized in the fatty acid beta-oxidation pathway. This critical step is catalyzed by glutaryl-CoA dehydrogenase (GCDH) .
Dysfunction in this pathway leads to the accumulation of glutaric acid and related metabolites, which are neurotoxic and cause the debilitating symptoms of glutaric aciduria type 1.
Key Enzymes and Their Quantitative Data
The efficient flux through the this compound metabolic pathway is dependent on the kinetic properties of its core enzymes. A summary of the available quantitative data for these enzymes is presented below.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Tissue | Reference(s) |
| Glutaryl-CoA Dehydrogenase (GCDH) | Glutaryl-CoA | 4.7 (at pH 6.5) | - | Human | [1][2] |
| Glutaryl-CoA | 5.5 (at pH 7.5) | - | Human | [1][2] | |
| Glutaryl-CoA | 8.1 (at pH 7.6) | - | Human | [1][2] | |
| Glutaryl-CoA | 34.0 (at pH 8.5) | - | Human | [1][2] | |
| Pentanoyl-CoA | - | - | Human | [3] | |
| Hexanoyl-CoA | - | - | Human | [3] | |
| Succinyl-CoA:glutarate CoA-transferase (SUGCT) | Glutaryl-CoA | 17.3 | - | Human (recombinant) | [4] |
| 3-Hydroxy-3-methylglutarate (HMG) | 4000 | - | Human (recombinant) | [4] | |
| Succinyl-CoA | - | - | Human (recombinant) | [4] | |
| Glutarate | - | - | Human (recombinant) | [4] |
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
Experimental Protocols
The identification and characterization of the this compound metabolic pathway rely on a suite of biochemical and analytical techniques. This section provides detailed methodologies for key experiments.
Quantification of this compound and Related Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA thioesters.
Objective: To quantify the intracellular concentrations of this compound, succinyl-CoA, and other relevant acyl-CoAs.
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., [U-13C] labeled acyl-CoAs)
-
Methanol, Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Reversed-phase C18 HPLC column (e.g., Luna C18, 100 x 2.0 mm, 3 µm)
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Extraction:
-
Rapidly quench metabolism by flash-freezing the biological sample in liquid nitrogen.
-
Homogenize the frozen sample in a cold extraction solution (e.g., 80% methanol) containing a known amount of internal standard.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable buffer (e.g., 50 mM ammonium acetate, pH 6.8).
-
-
LC Separation:
-
Inject the reconstituted sample onto the reversed-phase C18 column.
-
Perform a gradient elution using a mobile phase system consisting of:
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8
-
Mobile Phase B: Methanol
-
-
A typical gradient might be: 0-3 min, 2% B; 3-5.5 min, 2% to 95% B; 5.5-14.5 min, 95% B; 15-20 min, 2% B.
-
Set the column temperature to 40°C and the flow rate to 0.4 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect specific acyl-CoAs. The precursor ion is the [M+H]+ of the acyl-CoA, and a common product ion is generated from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).
-
Optimize collision energies and other MS parameters for each analyte.
-
-
Data Analysis:
-
Quantify the concentration of each acyl-CoA by comparing the peak area of the endogenous analyte to that of its corresponding internal standard.
-
Construct a calibration curve using known concentrations of authentic standards.
-
Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay
This assay measures the rate of this compound (glutaryl-CoA) oxidation by GCDH.
Objective: To determine the enzymatic activity of GCDH in cell lysates or purified enzyme preparations.
Materials:
-
Cell lysate or purified GCDH
-
Glutaryl-CoA (substrate)
-
[1,5-14C]Glutaryl-CoA (for radioactive assay)
-
Electron acceptor (e.g., phenazine methosulfate (PMS) and 2,6-dichlorophenolindophenol (DCPIP) for spectrophotometric assay, or electron transfer flavoprotein (ETF) for a more physiological assay)
-
FAD (cofactor)
-
Potassium phosphate buffer (pH 7.5)
-
Spectrophotometer or liquid scintillation counter
Spectrophotometric Assay Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, FAD, and the electron acceptor DCPIP.
-
Add the enzyme sample (cell lysate or purified GCDH) to the cuvette.
-
Initiate the reaction by adding glutaryl-CoA.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.
-
Calculate the enzyme activity based on the molar extinction coefficient of DCPIP.
Radioactive Assay Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing potassium phosphate buffer, FAD, and an electron acceptor.
-
Add the enzyme sample.
-
Initiate the reaction by adding [1,5-14C]Glutaryl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding acid (e.g., perchloric acid).
-
Capture the released 14CO2 using a suitable trapping agent (e.g., a filter paper soaked in hyamine hydroxide) placed in a sealed vial.
-
Quantify the radioactivity on the filter paper using a liquid scintillation counter.
Succinyl-CoA:glutarate CoA-transferase (SUGCT) Activity Assay
This assay measures the transfer of the CoA moiety from a donor to glutarate.
Objective: To determine the enzymatic activity of SUGCT.
Materials:
-
Cell lysate or purified SUGCT
-
Glutarate (acceptor substrate)
-
Succinyl-CoA or Glutaryl-CoA (CoA donor substrate)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
This is a coupled assay that measures the formation of free CoASH.
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and DTNB.
-
Add the enzyme sample and the acceptor substrate (glutarate).
-
Initiate the reaction by adding the CoA donor substrate (e.g., succinyl-CoA).
-
The transfer of CoA to glutarate releases succinate and forms glutaryl-CoA, but the reverse reaction with another CoA donor like glutaryl-CoA will release glutarate and form succinyl-CoA. For a forward reaction assay, the formation of the product CoA ester can be coupled to a dehydrogenase that uses it as a substrate.
-
Alternatively, a discontinuous assay can be performed where the reaction is stopped at different time points, and the formation of the product (glutaryl-CoA) is quantified by LC-MS/MS as described in section 3.1.
Visualizing the Pathway and Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following diagrams were generated using the Graphviz (DOT language).
The this compound Metabolic Pathway
Caption: The metabolic pathway of this compound (glutaryl-CoA).
Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for the quantitative analysis of acyl-CoA thioesters.
Logical Relationship of Enzyme Assays
Caption: Logical overview of the enzyme activity assays.
Conclusion and Future Directions
The metabolic pathway of this compound is a well-defined, critical route for amino acid catabolism. Its core enzymes, SUGCT and GCDH, are essential for preventing the toxic accumulation of glutaric acid. The technical protocols outlined in this guide provide a robust framework for the detailed investigation of this pathway, from the quantification of key metabolites to the characterization of enzyme kinetics.
For drug development professionals, understanding this pathway is crucial for designing therapeutic strategies for glutaric aciduria type 1. This could involve the development of small molecule chaperones to stabilize mutant GCDH, inhibitors of pathways that produce glutarate, or enzyme replacement therapies.
Future research should focus on a more detailed analysis of the regulatory mechanisms governing this pathway, including transcriptional control of the relevant genes and allosteric regulation of the enzymes. Furthermore, a comprehensive metabolic flux analysis would provide a more dynamic view of how this pathway integrates with central carbon metabolism under various physiological and pathological conditions. The continued application of advanced analytical techniques, such as high-resolution mass spectrometry and stable isotope tracing, will be instrumental in these future endeavors.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. Proton abstraction reaction, steady-state kinetics, and oxidation-reduction potential of human glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization, structure and inhibition of the human succinyl-CoA:glutarate-CoA transferase, a putative genetic modifier of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of 3-Carboxypropyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Carboxypropyl-Coenzyme A (3-Carboxypropyl-CoA) is a synthetic acyl-CoA ester that has played a significant role in the elucidation of enzyme mechanisms, particularly as a competitive inhibitor of methylmalonyl-CoA mutase. This technical guide provides a comprehensive overview of the discovery, initial characterization, and experimental protocols related to this compound. It is intended to serve as a detailed resource for researchers in metabolism, enzymology, and drug development.
Introduction
The discovery of this compound is intrinsically linked to the study of coenzyme B12-dependent enzymes, most notably methylmalonyl-CoA mutase. This enzyme is crucial in the metabolic pathway for the degradation of odd-chain fatty acids and certain amino acids, catalyzing the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. To probe the mechanism of this complex rearrangement, researchers required stable substrate and intermediate analogs. This compound, a structural isomer of the natural substrate, was synthesized to serve as such a tool. Its initial characterization as a competitive inhibitor provided valuable insights into the active site and reaction mechanism of methylmalonyl-CoA mutase.
Discovery and Initial Characterization
The seminal work on the synthesis and initial characterization of this compound was published by Zhao, Abend, Kunz, and Rétey in 1994 in the European Journal of Biochemistry. This study focused on using electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates in the methylmalonyl-CoA mutase reaction. This compound was synthesized as a novel competitive inhibitor to aid in these studies.
The key findings from its initial characterization were:
-
Competitive Inhibition: this compound was identified as a competitive inhibitor of methylmalonyl-CoA mutase. This indicates that it binds to the same active site as the natural substrate, methylmalonyl-CoA, but does not undergo the catalytic rearrangement.
-
Radical Formation: The binding of this compound to the enzyme-coenzyme B12 complex was shown to induce the homolysis of the cobalt-carbon bond of the coenzyme, leading to the formation of radical species. This was a critical observation, providing evidence for the radical-based mechanism of the mutase.
Quantitative Data
The inhibitory potency of this compound against methylmalonyl-CoA mutase is a key piece of quantitative data. While the original 1994 paper by Zhao et al. established its role as a competitive inhibitor, subsequent detailed kinetic analyses have provided specific inhibition constants (Ki).
| Compound | Enzyme | Inhibition Type | Ki Value |
| This compound | Methylmalonyl-CoA Mutase | Competitive | Data not available |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is not commercially widespread, and its preparation typically requires a laboratory synthesis. The original method described by Zhao et al. (1994) serves as the primary reference. While the detailed protocol from the original publication is not fully available in public databases, a general approach for the synthesis of acyl-CoA esters can be outlined. This typically involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A.
General Principle of Acyl-CoA Synthesis:
-
Activation of the Carboxylic Acid: The carboxylic acid (in this case, glutaric acid) is activated to a more reactive form. This can be achieved by converting it to an acid anhydride or an activated ester (e.g., N-hydroxysuccinimide ester).
-
Reaction with Coenzyme A: The activated carboxylic acid is then reacted with the free thiol group of Coenzyme A in an appropriate buffer system (typically at a slightly alkaline pH to ensure the thiolate form of CoA is present).
-
Purification: The resulting this compound is then purified from the reaction mixture, usually by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Diagram of Synthetic Workflow:
Caption: General workflow for the chemical synthesis of this compound.
Characterization and Analysis of this compound
The characterization of synthesized this compound is crucial to confirm its identity and purity.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at 260 nm, the absorbance maximum for the adenine moiety of CoA) is a standard method for the analysis and quantification of acyl-CoA esters. A reversed-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides definitive structural confirmation. Electrospray ionization (ESI) is a common ionization technique for acyl-CoAs. The expected mass-to-charge ratio (m/z) for this compound can be calculated and compared with the experimental data. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for further structural elucidation.
Diagram of Analytical Workflow:
Enzymatic Synthesis of 3-Carboxypropyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 3-Carboxypropyl-CoA, an alternative name for glutaryl-CoA. The synthesis is primarily achieved through the catalytic activity of Succinyl-CoA:glutarate-CoA transferase (SUGCT), a key enzyme in the metabolic pathways of lysine and tryptophan. This document details the underlying biochemistry, provides quantitative data on enzyme kinetics, and outlines detailed experimental protocols for the expression, purification, and application of recombinant SUGCT for the synthesis of this compound. Furthermore, it includes visualizations of the relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of the process.
Introduction
This compound, more commonly known as glutaryl-CoA, is a critical intermediate in the catabolism of the amino acids L-lysine and L-tryptophan.[1][2] The accumulation of glutaric acid, the deacylated form of glutaryl-CoA, is associated with the metabolic disorder Glutaric Aciduria Type III, highlighting the importance of the enzymes involved in its metabolism.[3] The enzymatic synthesis of this compound is of significant interest to researchers studying these metabolic pathways, as well as to drug development professionals exploring potential therapeutic interventions for related metabolic disorders.
The primary enzyme responsible for the reversible synthesis of glutaryl-CoA from glutarate and a CoA donor is Succinyl-CoA:glutarate-CoA transferase (SUGCT), also known as C7orf10.[4] This enzyme catalyzes the transfer of a CoA moiety from succinyl-CoA to glutarate, yielding glutaryl-CoA and succinate.[5] This guide focuses on the practical aspects of utilizing recombinant human SUGCT for the in vitro synthesis of this compound.
The Enzymatic Reaction
The core of the enzymatic synthesis is the reversible reaction catalyzed by Succinyl-CoA:glutarate-CoA transferase (SUGCT). The enzyme facilitates the transfer of Coenzyme A from a donor molecule, typically succinyl-CoA, to glutarate.
Reaction: Succinyl-CoA + Glutarate ⇌ Glutaryl-CoA (this compound) + Succinate
This reaction is a key step in the "metabolite repair" pathway, which salvages glutarate that might otherwise be lost to excretion, by converting it back to glutaryl-CoA for further metabolism.[3]
Quantitative Data
The efficiency of the enzymatic synthesis is dependent on the kinetic properties of SUGCT. The following table summarizes the available quantitative data for human Succinyl-CoA:glutarate-CoA transferase.
| Parameter | Value | Substrate(s) | Conditions | Reference(s) |
| Km | 17.3 µM | Glutaryl-CoA | pH 7.4, coupled assay with HMG-CoA reductase | [3] |
| Km | 4.0 mM | 3-hydroxy-3-methylglutarate (HMG) | pH 7.4, coupled assay with HMG-CoA reductase | [3] |
| Optimal pH | 8.0 - 8.4 | Succinate, ATP, CoA | Spectrophotometric assay at 235 nm | [6] |
| Optimal Temperature | ~339 K (~66 °C) | Succinate, ATP, CoA | Spectrophotometric assay at 235 nm | [6] |
Note: Some kinetic data was obtained from studies on related CoA-transferases or under varying assay conditions, as comprehensive data for human SUGCT is not fully available in a single source.
Experimental Protocols
Expression and Purification of Recombinant Human SUGCT
This protocol is adapted from methods described for the expression of human SUGCT in E. coli.[3]
Objective: To produce and purify active recombinant human SUGCT.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human SUGCT gene (isoform 3, NP_001180242.1, minus the mitochondrial transit peptide) with an N-terminal His-tag
-
Terrific Broth (TB) medium
-
Kanamycin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNAse I)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT)
Procedure:
-
Transform the SUGCT expression vector into a suitable E. coli expression strain.
-
Inoculate a starter culture of 50 mL TB medium containing kanamycin (50 µg/mL) with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 1 L of TB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture overnight at 18°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer until the OD280 of the flow-through returns to baseline.
-
Elute the His-tagged SUGCT with Elution Buffer.
-
Concentrate the eluted protein and further purify by size-exclusion chromatography using Storage Buffer as the mobile phase.
-
Pool the fractions containing pure SUGCT, determine the concentration, and store at -80°C.
Enzymatic Synthesis of this compound
This protocol is a proposed method for the preparative synthesis of this compound based on the known reaction conditions of SUGCT.
Objective: To synthesize and purify this compound.
Materials:
-
Purified recombinant human SUGCT
-
Succinyl-CoA
-
Glutaric acid
-
Reaction Buffer (100 mM Potassium Phosphate pH 7.5, 5 mM DTT)
-
Quenching Solution (e.g., 1 M HCl)
-
Solid-phase extraction (SPE) C18 cartridges
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Set up the enzymatic reaction in a total volume of 10 mL in Reaction Buffer.
-
Add the reactants to the following final concentrations: 10 mM Glutaric acid, 5 mM Succinyl-CoA.
-
Initiate the reaction by adding purified SUGCT to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 2-4 hours. The reaction progress can be monitored by HPLC.
-
Stop the reaction by adding an equal volume of Quenching Solution.
-
Purify the this compound from the reaction mixture using SPE. a. Condition a C18 SPE cartridge with acetonitrile followed by 0.1% TFA in water. b. Load the quenched reaction mixture onto the cartridge. c. Wash the cartridge with 0.1% TFA in water to remove salts and unreacted glutarate. d. Elute the this compound with a solution of 50% acetonitrile in 0.1% TFA.
-
Analyze the eluted fractions by HPLC to confirm the presence and purity of this compound.
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
Monitoring the Reaction by HPLC
Objective: To monitor the formation of this compound.
Method:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 50 mM Potassium Phosphate pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).
-
Injection Volume: 20 µL of the quenched reaction mixture.
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Lysine Degradation Pathway
Caption: Simplified pathway of L-lysine degradation leading to this compound.
Tryptophan Degradation and its link to this compound
Caption: Overview of L-tryptophan degradation converging on this compound.
Conclusion
The enzymatic synthesis of this compound using Succinyl-CoA:glutarate-CoA transferase offers a specific and efficient method for producing this important metabolic intermediate. This guide provides the necessary theoretical background and practical protocols to enable researchers to produce and utilize this compound in their studies of metabolic pathways and for the development of novel therapeutic strategies. The provided data and visualizations serve as a valuable resource for understanding the broader context and the practical execution of this enzymatic synthesis.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization, structure and inhibition of the human succinyl-CoA:glutarate-CoA transferase, a genetic modifier of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C7orf10 encodes succinate-hydroxymethylglutarate CoA-transferase, the enzyme that converts glutarate to glutaryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Carboxypropyl-CoA: A Key Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-carboxypropyl-CoA, more commonly known as glutaryl-CoA, a pivotal intermediate in cellular metabolism. Primarily recognized for its role in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan, glutaryl-CoA stands at a critical metabolic crossroads. Dysregulation of its metabolism is directly implicated in the severe neurometabolic disorder, glutaric aciduria type I. This document details the enzymatic reactions governing the synthesis and degradation of glutaryl-CoA, presents quantitative data on enzyme kinetics and metabolite concentrations, and outlines detailed experimental protocols for its study. Furthermore, this guide illustrates the key metabolic pathways and experimental workflows through diagrams to facilitate a deeper understanding of its biological significance and to support research and drug development efforts targeting these pathways.
Introduction
This compound, systematically named S-glutaryl-coenzyme A and commonly referred to as glutaryl-CoA, is a five-carbon dicarboxylic acid thioester of coenzyme A. It serves as a central intermediate in the mitochondrial degradation pathway of L-lysine, L-hydroxylysine, and L-tryptophan. The metabolism of glutaryl-CoA is a critical process for amino acid homeostasis, and its disruption leads to the accumulation of toxic metabolites, with severe pathological consequences. This guide will delve into the core aspects of glutaryl-CoA metabolism, providing the technical details necessary for researchers and drug development professionals.
Metabolic Pathways Involving Glutaryl-CoA
Glutaryl-CoA is primarily synthesized from glutaric acid and Coenzyme A (CoA) in an ATP-dependent reaction catalyzed by glutarate-CoA ligase. It is a key intermediate in the catabolic pathways of several essential amino acids.
Formation of Glutaryl-CoA
Glutarate-CoA ligase (EC 6.2.1.6), also known as glutaryl-CoA synthetase, catalyzes the formation of glutaryl-CoA from glutarate and CoA.
-
Reaction: ATP + Glutarate + CoA ⇌ ADP + Phosphate + Glutaryl-CoA[1]
This enzyme belongs to the family of ligases that form carbon-sulfur bonds.[1]
Degradation of Glutaryl-CoA
The primary catabolic fate of glutaryl-CoA is its oxidative decarboxylation to crotonyl-CoA and CO2, a reaction catalyzed by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) (EC 1.3.8.6).[2] This reaction is a critical step in the degradation pathway of L-lysine, L-hydroxylysine, and L-tryptophan.[2]
-
Reaction: Glutaryl-CoA + FAD → Crotonyl-CoA + CO₂ + FADH₂
The reaction proceeds through an enzyme-bound intermediate, glutaconyl-CoA.[2] The electrons from this oxidation are transferred to the electron transport chain via the electron-transfer flavoprotein (ETF).
Alternative Metabolic Routes
In addition to the canonical mitochondrial pathway, glutaryl-CoA can be metabolized through alternative routes, particularly under conditions where GCDH is deficient.
-
Peroxisomal Oxidation: A glutaryl-CoA oxidase in peroxisomes can oxidize glutaryl-CoA to glutaconyl-CoA and H₂O₂.[3][4] This pathway does not involve decarboxylation.[3][4]
-
Reverse Adipate-Degradation Pathway: In certain engineered microbial systems, glutaryl-CoA can serve as a substrate in a reverse adipate-degradation pathway for the biosynthesis of dicarboxylic acids like pimelic acid.[1]
Quantitative Data
Enzyme Kinetics
The following tables summarize the available kinetic parameters for the key enzymes involved in glutaryl-CoA metabolism.
Table 1: Kinetic Parameters of Glutaryl-CoA Dehydrogenase (GCDH)
| Organism/Tissue | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | pH | Notes | Reference |
| Human (recombinant) | Glutaryl-CoA | 4.7 | - | 6.5 | [5] | |
| Human (recombinant) | Glutaryl-CoA | 5.5 | - | 7.5 | [5] | |
| Human (recombinant) | Glutaryl-CoA | 8.1 | - | 7.6 | [5] | |
| Human (recombinant) | Glutaryl-CoA | 34 | - | 8.5 | [5] | |
| Human Fibroblasts (normal) | [2,3,4-³H]Glutaryl-CoA | 5.9 | - | - | Activity was measured by tritium release. | [6][7] |
| Human (recombinant) | Glutaryl-CoA | >600 | 0.12 | 7.5 | Activity measured for Medium-Chain Acyl-CoA Dehydrogenase (MCAD). | [8] |
| Human (recombinant) | Glutaryl-CoA | - | 0.0023 | 7.5 | Activity measured for Short-Chain Acyl-CoA Dehydrogenase (SCAD). | [8] |
| Human (recombinant) | Glutaryl-CoA | - | 0.0045 | 7.5 | Activity measured for Long-Chain Acyl-CoA Dehydrogenase (LCAD). | [8] |
Table 2: Kinetic Parameters of Glutarate-CoA Ligase
| Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Notes | Reference |
| Data not available in the search results. |
Metabolite Concentrations
Quantitative data on the physiological concentrations of glutaryl-CoA are limited. However, studies on glutaric aciduria type I provide insights into the levels of related metabolites when glutaryl-CoA metabolism is impaired.
Table 3: Concentrations of Glutaryl-CoA and Related Metabolites
| Metabolite | Sample Type | Condition | Concentration | Reference |
| Glutaryl-CoA | HepG2 cells | Normal | 0.647 pmol/10⁶ cells | [9] |
| Glutaryl-CoA | Rat Liver | Normal | ~50-100 nmol/g wet weight (for total CoA and acetyl-CoA) | [10] |
| 3-Hydroxyglutaric acid | Human Brain (Putamen) | Glutaric Aciduria Type I (post-mortem) | 62 nmol/g protein | |
| Glutarylcarnitine | Human Brain (Putamen) | Glutaric Aciduria Type I (post-mortem) | 7.1 nmol/g protein |
Experimental Protocols
Synthesis and Purification of Glutaryl-CoA
The chemical synthesis of glutaryl-CoA is essential for its use as a standard in analytical methods and as a substrate in enzyme assays. A common method involves the reaction of glutaric anhydride with Coenzyme A.
Protocol: Chemical Synthesis of Glutaryl-CoA
-
Reaction Setup: Dissolve glutaric anhydride in a suitable anhydrous organic solvent (e.g., tetrahydrofuran).
-
Coenzyme A Solution: Prepare a solution of Coenzyme A (free acid) in an aqueous buffer (e.g., sodium bicarbonate, pH ~8.0).
-
Reaction: Slowly add the glutaric anhydride solution to the Coenzyme A solution with constant stirring at room temperature. The reaction progress can be monitored by the disappearance of the free thiol group of CoA using Ellman's reagent (DTNB).
-
Quenching: After the reaction is complete (typically 1-2 hours), quench any remaining anhydride by adjusting the pH to neutral or slightly acidic.
-
Purification: Purify the synthesized glutaryl-CoA using preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Column: C18 semi-preparative column.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM ammonium acetate, pH 6.0).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from low to high organic phase concentration.
-
Detection: Monitor the elution profile at 260 nm (adenine moiety of CoA).
-
-
Lyophilization: Collect the fractions containing glutaryl-CoA and lyophilize to obtain the purified product as a white powder.
-
Characterization: Confirm the identity and purity of the synthesized glutaryl-CoA by LC-MS/MS.
Enzyme Assays
Several methods are available to measure GCDH activity. The choice of method depends on the available equipment and the nature of the biological sample.
Protocol: GCDH Assay using an Artificial Electron Acceptor
This spectrophotometric assay measures the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which is coupled to the oxidation of glutaryl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
Ferricenium hexafluorophosphate (e.g., 200 µM)
-
Glutaryl-CoA (substrate, concentrations ranging around the K_m_)
-
-
Enzyme Preparation: Prepare a solution of the enzyme (e.g., purified GCDH, mitochondrial extract, or cell lysate).
-
Assay Initiation: Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.
The activity of glutarate-CoA ligase can be determined by measuring the formation of glutaryl-CoA over time.
Protocol: Glutarate-CoA Ligase Assay (Coupled Assay)
This is a coupled spectrophotometric assay where the formation of glutaryl-CoA is coupled to the GCDH reaction, and the reduction of an electron acceptor is monitored.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
ATP
-
CoA
-
Glutarate
-
MgCl₂
-
Purified GCDH (as the coupling enzyme)
-
An artificial electron acceptor (e.g., ferricenium hexafluorophosphate)
-
-
Enzyme Preparation: Prepare a solution of the glutarate-CoA ligase containing sample.
-
Assay Initiation: Start the reaction by adding the glutarate-CoA ligase sample to the reaction mixture.
-
Measurement: Monitor the reduction of the electron acceptor spectrophotometrically as described in the GCDH assay.
-
Calculation: The rate of the reaction is proportional to the activity of glutarate-CoA ligase.
Quantification of Glutaryl-CoA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of glutaryl-CoA in biological samples.
Protocol: LC-MS/MS Quantification of Glutaryl-CoA
-
Sample Preparation:
-
Rapidly quench metabolism by flash-freezing the tissue or cell sample in liquid nitrogen.
-
Extract the metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water).
-
Include an internal standard (e.g., ¹³C-labeled glutaryl-CoA) for accurate quantification.
-
Centrifuge to remove precipitated proteins and other cellular debris.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC Separation:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient of an aqueous buffer with an ion-pairing agent (e.g., tributylamine) and an organic solvent (e.g., methanol or acetonitrile).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for glutaryl-CoA and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified glutaryl-CoA.
-
Calculate the concentration of glutaryl-CoA in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Clinical Relevance and Drug Development
Deficiency of glutaryl-CoA dehydrogenase leads to glutaric aciduria type I (GA-I), an autosomal recessive neurometabolic disorder.[11] The accumulation of glutaryl-CoA and its breakdown products, glutaric acid and 3-hydroxyglutaric acid, is neurotoxic, particularly to the developing brain. Current treatment strategies for GA-I involve a low-lysine and low-tryptophan diet, carnitine supplementation to facilitate the excretion of glutaric acid as glutarylcarnitine, and aggressive management of intercurrent illnesses to prevent metabolic crises.
Understanding the intricacies of glutaryl-CoA metabolism is crucial for the development of novel therapeutic strategies. Potential drug development targets include:
-
Modulators of GCDH activity: Small molecules that could enhance the residual activity of mutant GCDH enzymes.
-
Inhibitors of glutaryl-CoA synthesis: Targeting glutarate-CoA ligase to reduce the production of glutaryl-CoA.
-
Enhancers of alternative metabolic pathways: Promoting the peroxisomal oxidation of glutaryl-CoA to reduce its accumulation in the mitochondria.
Conclusion
Glutaryl-CoA is a critical metabolic intermediate whose proper metabolism is essential for health. This technical guide has provided a detailed overview of its formation, degradation, and physiological roles. The presented quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals working in the fields of metabolic disorders, neurodegenerative diseases, and amino acid metabolism. Further research into the precise regulation of glutaryl-CoA levels and the development of targeted therapeutic interventions holds promise for treating devastating diseases like glutaric aciduria type I.
References
- 1. Glutarate—CoA ligase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues [agris.fao.org]
- 5. Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients. | Semantic Scholar [semanticscholar.org]
- 8. Mechanism of action of glutaryl-CoA and butyryl-CoA dehydrogenases. Purification of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Carboxypropyl-CoA in Microbial Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the role of 3-carboxypropyl-CoA, more commonly known as glutaryl-CoA, in microbial metabolic pathways. It delves into the key enzymatic reactions, presents quantitative data, details experimental protocols, and visualizes the metabolic networks.
Introduction to this compound (Glutaryl-CoA)
This compound, with the systematic name S-(5-carboxy-1-oxopentyl) coenzyme A, is a five-carbon dicarboxylic acyl-CoA. It serves as a crucial intermediate in the catabolism of several amino acids and aromatic compounds in a variety of microorganisms. Understanding the metabolic fate of glutaryl-CoA is essential for fields ranging from metabolic engineering for the production of valuable chemicals to the development of novel antimicrobial agents targeting these pathways.
Core Metabolic Pathways Involving this compound
Glutaryl-CoA is a central metabolite in at least two major microbial catabolic pathways: the degradation of L-lysine and the anaerobic catabolism of aromatic compounds.
L-Lysine Degradation
In many bacteria, including the well-studied soil bacterium Pseudomonas putida, L-lysine is catabolized through a pathway that converges on the formation of glutarate, which is then activated to glutaryl-CoA.[1][2] This pathway is a key component of the nitrogen and carbon cycles in various ecosystems. The degradation of glutaryl-CoA proceeds through a series of oxidative steps.
The initial steps of L-lysine degradation can vary between organisms, but they ultimately lead to the production of glutarate. Glutarate is then activated to glutaryl-CoA. From glutaryl-CoA, the pathway proceeds as follows:
-
Dehydrogenation and Decarboxylation: Glutaryl-CoA is oxidatively decarboxylated to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH) .[3][4] This is a flavoenzyme that plays a critical role in the breakdown of lysine, as well as tryptophan and hydroxylysine.[3]
-
Further Metabolism: Crotonyl-CoA then enters central metabolism, where it can be converted to acetyl-CoA and subsequently utilized in the tricarboxylic acid (TCA) cycle for energy production or as a precursor for biosynthesis.
Anaerobic Degradation of Aromatic Compounds
In certain anaerobic and facultative anaerobic bacteria, such as some Pseudomonas species, glutaryl-CoA is a key intermediate in the breakdown of aromatic compounds like benzoate.[5] Under anaerobic conditions, benzoate is first activated to benzoyl-CoA, which then undergoes ring reduction and cleavage to yield linear dicarboxylic acids. This pathway ultimately funnels into the formation of glutaryl-CoA, which is then further metabolized as described in the lysine degradation pathway.
Key Enzymes in this compound Metabolism
Several key enzymes are responsible for the synthesis and degradation of glutaryl-CoA. The properties and kinetics of these enzymes are of significant interest for understanding and manipulating these metabolic pathways.
Glutaryl-CoA Dehydrogenase (GCDH)
-
Function: GCDH (EC 1.3.8.6) is a mitochondrial flavoprotein that catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[3]
-
Mechanism: The reaction involves the abstraction of a proton, followed by hydride transfer to FAD, and subsequent decarboxylation.[4]
-
Microbial Source: This enzyme has been purified and characterized from Pseudomonas species.[5]
Glutaconyl-CoA Decarboxylase
-
Function: In some anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum, a biotin-dependent enzyme, glutaconyl-CoA decarboxylase (EC 4.1.1.70), catalyzes the decarboxylation of glutaconyl-CoA to crotonyl-CoA.[6][7][8]
-
Bioenergetics: This enzyme is of particular interest as it can function as a sodium ion pump, coupling the free energy of decarboxylation to the transport of Na+ ions across the cell membrane, thereby generating a sodium motive force.[6]
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations provides crucial insights into the regulation and flux of metabolic pathways.
Enzyme Kinetic Parameters
While extensive kinetic data for all microbial enzymes acting on glutaryl-CoA is not available in a consolidated form, studies on related enzymes provide valuable reference points.
| Enzyme | Substrate | Km | Vmax | Organism | Reference |
| Glutaconate CoA-transferase | Glutaryl-CoA | 28 µM | 140 s⁻¹ | Acidaminococcus fermentans | [9] |
| Glutaconate CoA-transferase (mutant) | Glutaryl-CoA | 0.7 µM | 16 s⁻¹ (hydrolase activity) | Acidaminococcus fermentans | [9] |
| FcrA (Fatty Acyl-CoA Reductase) | Stearoyl-CoA (C18) | - | 45 ± 3 nmol/mg·min | Rhodococcus jostii RHA1 | [9] |
Intracellular Metabolite Concentrations
The intracellular concentrations of acyl-CoA species can vary significantly depending on the microorganism and growth conditions. A study on various industrially relevant microbes provides a general overview of short-chain CoA thioester pools.
| Microorganism | Growth Condition | Acetyl-CoA (nmol/gCDW) | Malonyl-CoA (nmol/gCDW) | Succinyl-CoA (nmol/gCDW) | Reference |
| Corynebacterium glutamicum | Glucose | ~100 | ~10 | ~50 | [4] |
| Pseudomonas putida | Glucose | ~50 | ~5 | ~20 | [4] |
| Yarrowia lipolytica | Glucose | ~30 | ~15 | ~10 | [4] |
| Yarrowia lipolytica | Glycerol | ~25 | ~10 | ~8 | [4] |
Note: These values are approximate and serve as a general reference. Specific concentrations of glutaryl-CoA are not detailed in these studies but are expected to be in the lower range of detection.
Experimental Protocols
Detailed experimental protocols are essential for the study of this compound and its associated enzymes.
Assay for Glutaryl-CoA Dehydrogenase Activity
This protocol is adapted from methods used for acyl-CoA dehydrogenases.
Principle: The activity of glutaryl-CoA dehydrogenase can be measured spectrophotometrically by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate or an electron transfer flavoprotein (ETF).
Reagents:
-
1 M Tris-HCl buffer, pH 8.0
-
10 mM Glutaryl-CoA
-
10 mM Ferricenium hexafluorophosphate (or purified ETF)
-
Purified glutaryl-CoA dehydrogenase
-
Enzyme dilution buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 µL of 1 M Tris-HCl, pH 8.0
-
Deionized water to a final volume of 1 mL
-
10 µL of 10 mM ferricenium hexafluorophosphate
-
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume (e.g., 5-10 µL) of appropriately diluted enzyme.
-
Immediately monitor the decrease in absorbance at 300 nm (for ferricenium) or at a wavelength appropriate for the chosen electron acceptor.
-
Calculate the enzyme activity based on the molar extinction coefficient of the electron acceptor.
Assay for Glutaconyl-CoA Decarboxylase Activity
This is a coupled enzyme assay.[7][8]
Principle: The formation of crotonyl-CoA from glutaconyl-CoA is coupled to the NADH-dependent reduction of crotonyl-CoA to butyryl-CoA by crotonase and butyryl-CoA dehydrogenase. The oxidation of NADH is monitored spectrophotometrically.
Reagents:
-
1 M Potassium phosphate buffer, pH 7.0
-
10 mM Glutaconyl-CoA
-
10 mM NADH
-
Crotonase (enoyl-CoA hydratase)
-
Butyryl-CoA dehydrogenase
-
Purified glutaconyl-CoA decarboxylase
Procedure:
-
In a cuvette, prepare a reaction mixture containing:
-
100 µL of 1 M potassium phosphate buffer, pH 7.0
-
10 µL of 10 mM NADH
-
Saturating amounts of crotonase and butyryl-CoA dehydrogenase
-
Deionized water to a final volume of 1 mL
-
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the purified glutaconyl-CoA decarboxylase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
Conclusion
This compound (glutaryl-CoA) is a vital metabolic intermediate in key microbial catabolic pathways. A thorough understanding of its metabolism, including the enzymes involved and their regulation, is critical for advancing our knowledge of microbial physiology and for the development of novel biotechnological applications. This guide provides a foundational resource for researchers in these fields, summarizing the current state of knowledge and providing practical experimental frameworks. Further research, particularly in the areas of quantitative enzyme kinetics and in vivo metabolic flux analysis, will undoubtedly provide deeper insights into the intricate role of glutaryl-CoA in the microbial world.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of glutaryl-CoA dehydrogenase from Pseudomonas sp., an enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification, characterisation and reconstitution of glutaconyl-CoA decarboxylase, a biotin-dependent sodium pump from anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular and Low-Resolution Structural Characterization of the Na+-Translocating Glutaconyl-CoA Decarboxylase From Clostridium symbiosum [frontiersin.org]
- 8. Molecular and Low-Resolution Structural Characterization of the Na+-Translocating Glutaconyl-CoA Decarboxylase From Clostridium symbiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fatty Acyl Coenzyme A Reductase Promotes Wax Ester Accumulation in Rhodococcus jostii RHA1 - PMC [pmc.ncbi.nlm.nih.gov]
3-Carboxypropyl-CoA and its Link to Biotin-Dependent Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) derivatives are central to a myriad of metabolic pathways, acting as activated acyl group carriers. Among these, the carboxylation of short-chain acyl-CoAs is a critical step in fatty acid synthesis, amino acid degradation, and gluconeogenesis. This process is primarily catalyzed by a family of biotin-dependent carboxylases. This technical guide provides an in-depth exploration of 3-carboxypropyl-CoA, a derivative of butyryl-CoA, and its potential, though not definitively established, link to the activity of these vital enzymes. We delve into the known substrate promiscuity of biotin-dependent carboxylases, focusing on the well-documented carboxylation of butyryl-CoA to ethylmalonyl-CoA. Furthermore, we present detailed experimental protocols to investigate the potential for the alternative carboxylation of butyryl-CoA to form this compound. This document serves as a comprehensive resource for researchers investigating acyl-CoA metabolism, enzyme kinetics, and the development of novel therapeutics targeting these pathways.
Introduction to Biotin-Dependent Acyl-CoA Carboxylases
Biotin-dependent carboxylases are a class of enzymes that catalyze the transfer of a carboxyl group to a substrate, a reaction that is fundamentally dependent on the cofactor biotin.[1] These enzymes are typically multi-subunit complexes and share a common catalytic mechanism involving two distinct half-reactions that occur at separate active sites.[2]
The first step involves the ATP-dependent carboxylation of the biotin cofactor, which is covalently attached to a specific lysine residue of the biotin carboxyl carrier protein (BCCP) domain.[1][2] In the second step, the carboxyl group is transferred from carboxybiotin to the acyl-CoA substrate in the carboxyltransferase (CT) domain.[1]
Key members of this enzyme family include:
-
Acetyl-CoA Carboxylase (ACC): Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid biosynthesis.[3]
-
Propionyl-CoA Carboxylase (PCC): Catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA, a key step in the catabolism of several amino acids and odd-chain fatty acids.[4]
-
3-Methylcrotonyl-CoA Carboxylase (MCC): Involved in the degradation of the amino acid leucine.[4]
-
Geranyl-CoA Carboxylase (GCC): Participates in the metabolism of terpenes.[4]
These enzymes exhibit a degree of substrate promiscuity, being capable of carboxylating various short-chain acyl-CoAs.[4]
The Carboxylation of Butyryl-CoA
Butyryl-CoA, a four-carbon acyl-CoA, is a known substrate for certain biotin-dependent carboxylases. The established product of this reaction is ethylmalonyl-CoA, resulting from the carboxylation at the α-carbon (C2) of the butyryl moiety.
This compound: An Isomer of Interest
This compound, with the chemical formula C25H42N7O18P3S, is an isomer of ethylmalonyl-CoA.[5] Its structure corresponds to glutaric semialdehyde linked to coenzyme A. The formation of this compound from butyryl-CoA would necessitate a carboxylation reaction at the γ-carbon (C4), a departure from the typical α-carboxylation observed for saturated acyl-CoAs by biotin-dependent enzymes. While γ-carboxylation is a known biological process, it is primarily associated with vitamin K-dependent enzymes acting on protein-bound glutamate residues, and evidence suggests biotin is not involved in this process.[6][7]
The potential for a biotin-dependent γ-carboxylation of butyryl-CoA remains a compelling, albeit unproven, hypothesis. Investigating this possibility could reveal novel enzymatic activities and metabolic pathways.
Quantitative Data on Butyryl-CoA Carboxylation
Several studies have characterized the kinetic parameters of biotin-dependent carboxylases with various substrates, including butyryl-CoA. The following table summarizes key quantitative data.
| Enzyme Source | Substrate | Km (μM) | Vmax (relative units) | Specificity Constant (Vmax/Km) | Reference |
| Thermobifida fusca AcCCase | Acetyl-CoA | 130 ± 10 | 100 | 0.77 | [8] |
| Thermobifida fusca AcCCase | Propionyl-CoA | 120 ± 20 | 110 ± 10 | 0.92 | [8] |
| Thermobifida fusca AcCCase | Butyryl-CoA | 100 ± 10 | 70 ± 10 | 0.70 | [8] |
| Thermobifida fusca AcCCase (D427I mutant) | Acetyl-CoA | 130 ± 10 | 150 ± 10 | 1.15 | [8] |
| Thermobifida fusca AcCCase (D427I mutant) | Propionyl-CoA | 130 ± 20 | 50 ± 10 | 0.38 | [8] |
| Thermobifida fusca AcCCase (D427I mutant) | Butyryl-CoA | 110 ± 20 | 20 ± 5 | 0.18 | [8] |
Experimental Protocols
Enzymatic Synthesis of Radiolabeled Carboxylation Products
This protocol describes the synthesis of [14C]-labeled ethylmalonyl-CoA from butyryl-CoA, which can be adapted to test for the formation of [14C]-3-carboxypropyl-CoA.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Potassium phosphate buffer (10 mM)
-
Dithiothreitol (DTT) (1 mM)
-
ATP-Mg solution (2 mM)
-
MgCl2 (5 mM)
-
Butyryl-CoA (1 mM)
-
[14C]NaHCO3 (55 mCi/mmol)
-
Propionyl-CoA Carboxylase (or other biotin-dependent carboxylase)
-
Glucose (5 mM)
-
Hexokinase
-
Q-Sepharose column
-
HEPES buffer (5 mM, pH 7.1)
-
NaCl solutions (150 mM and 300 mM)
Procedure:
-
Prepare a 1 mL reaction mixture containing Tris-HCl, potassium phosphate, DTT, ATP-Mg, MgCl2, butyryl-CoA, and 40 μCi of [14C]NaHCO3.
-
Initiate the reaction by adding 200 μg of the carboxylase enzyme.
-
Incubate the reaction mixture at 30°C for 15 minutes.
-
Stop the reaction by adding 5 mM glucose and 2 μl of hexokinase.
-
Dilute the sample twofold with 5 mM HEPES buffer (pH 7.1).
-
Apply the diluted sample to a Q-Sepharose column pre-equilibrated with the same HEPES buffer.
-
Elute the radiolabeled product with a stepwise gradient of NaCl (5 mL of 150 mM NaCl, followed by 5 mL of 300 mM NaCl).
-
Collect fractions and determine radioactivity by liquid scintillation counting.
-
Analyze the fractions containing the radiolabeled product by HPLC-MS to identify the carboxylated species (ethylmalonyl-CoA and/or this compound).[9]
Carboxylase Activity Assay
This protocol provides a general method for measuring the activity of biotin-dependent carboxylases.
Principle:
The incorporation of radiolabeled bicarbonate ([14C]NaHCO3) into an acid-stable product is measured.[10]
Materials:
-
Cell or tissue homogenate/purified enzyme
-
Reaction buffer (e.g., Tris-HCl with MgCl2, ATP, and DTT)
-
Acyl-CoA substrate (e.g., butyryl-CoA)
-
[14C]NaHCO3
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acyl-CoA substrate, and the enzyme source.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding [14C]NaHCO3.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of cold TCA. This will precipitate proteins and stop the enzymatic reaction.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant, which contains the acid-stable radiolabeled product, to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
A blank reaction without the acyl-CoA substrate should be included to account for non-specific carboxylation.
Metabolic Context and Signaling Pathways
While a direct metabolic pathway involving this compound is not established, its structural similarity to glutaryl-CoA suggests a potential link to the degradation pathway of L-lysine, L-hydroxylysine, and L-tryptophan. In this pathway, glutaryl-CoA is an intermediate that is further metabolized by glutaryl-CoA dehydrogenase.[11] A deficiency in this enzyme leads to glutaric acidemia, a neurometabolic disorder.[11]
The diagram below illustrates the established pathway of butyryl-CoA carboxylation and a hypothetical pathway for the formation of this compound.
The following diagram outlines a general workflow for investigating the carboxylation of butyryl-CoA.
Conclusion and Future Directions
The study of this compound and its relationship with biotin-dependent enzymes presents an exciting frontier in metabolic research. While the direct enzymatic synthesis of this molecule from butyryl-CoA by known carboxylases has not been demonstrated, the substrate promiscuity of these enzymes warrants further investigation into this possibility. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to explore this potential novel metabolic reaction.
Future research should focus on:
-
Systematic screening of various biotin-dependent carboxylases for their ability to produce this compound from butyryl-CoA.
-
Structural studies of carboxylase active sites to understand the determinants of carboxylation position (α vs. γ).
-
Metabolomic analyses to search for the presence of this compound in biological systems, which would provide evidence for its physiological relevance.
-
Development of selective inhibitors that could differentiate between α- and potential γ-carboxylation activities, which could be valuable tools for research and therapeutic development.
A deeper understanding of the full range of reactions catalyzed by biotin-dependent enzymes will undoubtedly uncover new metabolic pathways and provide novel targets for addressing metabolic diseases.
References
- 1. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of Biotin Carboxylase in Complex with Substrates and Implications for Its Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-carboxypropyl-coenzyme A | C25H42N7O18P3S | CID 449583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The apparent absence of involvement of biotin in the vitamin K-dependent carboxylation of glutamic acid residues of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-carboxylation regulates osteocalcin function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 9. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 11. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Technical Guide on the Function of 3-Carboxypropyl-CoA (Succinyl-CoA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preliminary studies on the function of 3-Carboxypropyl-CoA, a molecule more commonly and formally known as Succinyl-Coenzyme A (Succinyl-CoA) . As a key intermediate in central metabolism, succinyl-CoA is positioned at the crossroads of several major biochemical pathways, making it a molecule of significant interest for understanding cellular bioenergetics, biosynthesis, and the pathophysiology of various diseases. This document will delve into its core functions, the enzymes that metabolize it, its role in disease, and detailed protocols for its study.
Core Functions and Metabolic Pathways
Succinyl-CoA is a thioester of succinic acid and coenzyme A, and it plays a pivotal role in multiple fundamental metabolic processes, primarily within the mitochondria.
Citric Acid Cycle (TCA Cycle)
Succinyl-CoA is a critical intermediate in the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy. It is synthesized from α-ketoglutarate by the α-ketoglutarate dehydrogenase complex in a decarboxylation reaction. Subsequently, succinyl-CoA is converted to succinate by the enzyme succinyl-CoA synthetase (SCS) , also known as succinate-CoA ligase. This reaction is unique in the TCA cycle as it involves substrate-level phosphorylation, directly generating a high-energy phosphate bond in the form of guanosine triphosphate (GTP) or adenosine triphosphate (ATP).
Heme Biosynthesis
Succinyl-CoA is a direct precursor for the synthesis of porphyrins, which are essential components of heme-containing proteins like hemoglobin and myoglobin. The committed step in heme synthesis involves the condensation of succinyl-CoA and glycine to form δ-aminolevulinic acid, a reaction catalyzed by the enzyme aminolevulinate synthase (ALAS).
Ketone Body Metabolism
In non-hepatic tissues, succinyl-CoA plays a crucial role in the utilization of ketone bodies as an energy source. The enzyme succinyl-CoA:3-ketoacid CoA transferase (SCOT) transfers the CoA moiety from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA. This allows ketone bodies produced by the liver to be converted into acetyl-CoA and enter the TCA cycle for energy production in tissues such as the brain and heart.
Amino Acid and Odd-Chain Fatty Acid Catabolism
The catabolism of certain amino acids, including valine, isoleucine, and methionine, as well as the breakdown of odd-chain fatty acids, produces propionyl-CoA. Propionyl-CoA is then converted to methylmalonyl-CoA and subsequently rearranged to form succinyl-CoA, which can then enter the TCA cycle.
Key Enzyme: Succinyl-CoA Synthetase (SCS)
Succinyl-CoA synthetase is the primary enzyme responsible for the reversible conversion of succinyl-CoA to succinate. In mammals, there are two main isoforms of SCS, differing in their nucleotide specificity:
-
GTP-specific SCS (G-SCS): Primarily found in tissues with high anabolic activity, such as the liver and kidney.
-
ATP-specific SCS (A-SCS): Predominantly expressed in tissues with high energy demand, including the heart and brain.[1]
The activity of these isoforms is crucial for maintaining the balance between energy production and biosynthetic processes.
Role in Disease
Dysregulation of succinyl-CoA metabolism is implicated in several pathological conditions:
-
Mitochondrial Encephalomyopathy: Genetic defects in the subunits of succinyl-CoA synthetase can lead to severe mitochondrial diseases characterized by neurological and muscular dysfunction.
-
Heart Failure: Alterations in succinyl-CoA levels and the activity of related enzymes have been observed in heart failure, suggesting a role for impaired mitochondrial metabolism in the progression of the disease.[2]
-
Cancer: The expression of enzymes involved in ketone body metabolism, such as SCOT, is altered in some cancer cells, which may affect their energy metabolism and proliferation.[3]
Quantitative Data
Enzyme Kinetics of Succinyl-CoA Synthetase
The following table summarizes the kinetic parameters for succinyl-CoA synthetase from Advenella mimigardefordensis, which recognizes succinate as a substrate.
| Substrate | Km (mM) | Vmax (μmol min-1 mg-1) |
| Succinate | 0.143 ± 0.001 | 9.85 ± 0.14 |
Data from a study on Advenella mimigardefordensis strain DPN7T.[4][5]
Note: Kinetic parameters for mammalian SCS can vary depending on the isoform (ATP or GTP specific) and the specific tissue.
Intracellular Concentrations of Succinyl-CoA
The concentration of succinyl-CoA can vary depending on the cell type and metabolic state. In some conditions, its concentration can be comparable to or even higher than that of acetyl-CoA.[6]
| Tissue/Cell Type | Condition | Succinyl-CoA Concentration |
| Rat Hepatoma Cell Lines | - | Activity of succinyl-CoA:acetoacetyl-CoA transferase ranged from 45 to 960 nmol/min/mg |
Note: The provided data reflects the activity of a related enzyme and not the direct concentration of succinyl-CoA. Direct concentration measurements are technically challenging and vary widely in the literature.[3]
Experimental Protocols
Measurement of Succinyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the quantitative analysis of succinyl-CoA in biological samples.
1. Sample Preparation:
- Harvest cells or tissue and immediately quench metabolism, typically using liquid nitrogen.
- Extract metabolites using a cold solvent mixture, such as acetonitrile/methanol/water.
- Centrifuge to pellet protein and other cellular debris.
- Collect the supernatant for analysis.
2. LC-MS Analysis:
- Use a liquid chromatography system coupled to a mass spectrometer.
- Separate metabolites on a suitable column (e.g., C18 reversed-phase).
- Employ a gradient elution with appropriate mobile phases.
- Detect succinyl-CoA using mass spectrometry in selected reaction monitoring (SRM) mode for high specificity and sensitivity.
3. Data Analysis:
- Quantify succinyl-CoA levels by comparing the peak area to a standard curve generated with known concentrations of a succinyl-CoA standard.
Succinyl-CoA Synthetase Activity Assay (Colorimetric)
This protocol is based on commercially available kits for measuring SCS activity.
Principle: SCS catalyzes the conversion of succinate to succinyl-CoA in the presence of ATP and CoA. The produced succinyl-CoA then reacts with a developer to generate a colored product that can be measured spectrophotometrically at 450 nm.
Procedure:
-
Sample Preparation: Homogenize tissue or cells in the provided assay buffer on ice. Centrifuge to remove insoluble material and collect the supernatant.[7][8][9]
-
Reaction Setup: Prepare a reaction mix containing the SCS substrate mix and developer. Add the sample to a 96-well plate.[7][8][9]
-
Initiate Reaction: Add the reaction mix to the sample wells to start the reaction.
-
Measurement: Measure the absorbance at 450 nm at multiple time points to determine the reaction rate.
-
Calculation: Calculate the SCS activity based on the rate of change in absorbance, using a standard curve generated with a known amount of product (e.g., NADH, depending on the specific kit chemistry).[9]
Visualizations
Signaling Pathways and Workflows
Caption: Central metabolic pathways involving Succinyl-CoA.
Caption: Workflow for Succinyl-CoA quantification by LC-MS/MS.
Caption: Workflow for colorimetric Succinyl-CoA Synthetase assay.
References
- 1. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 2. Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of succinyl coenzyme A:acetoacetyl coenzyme A transferase in rat hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: Quantitative Analysis of 3-Carboxypropyl-CoA using LC-MS
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. 3-carboxypropyl-coenzyme A | C25H42N7O18P3S | CID 449583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. Fatty acid metabolism: target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Assay of 3-Carboxypropyl-CoA (Succinyl-CoA)
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the enzymatic assay of 3-Carboxypropyl-CoA, also known as succinyl-CoA. The primary enzyme discussed is Succinyl-CoA:d-citramalate CoA transferase, which plays a role in the 3-hydroxypropionate cycle for autotrophic CO2 fixation in organisms like Chloroflexus aurantiacus.[1][2] This enzyme catalyzes the transfer of a CoA moiety from succinyl-CoA to d-citramalate.[1][3]
Principle of the Assay
The enzymatic assay for succinyl-CoA can be performed using two primary methods: a direct measurement of CoA-thioesters by High-Performance Liquid Chromatography (HPLC) or a coupled spectrophotometric assay. The coupled assay relies on the subsequent reaction of the product, d-citramalyl-CoA, by d-citramalyl-CoA lyase, which produces pyruvate. The formation of pyruvate can then be monitored spectrophotometrically.[1][2]
The reaction catalyzed by Succinyl-CoA:d-citramalate CoA transferase is as follows: d-citramalate + succinyl-CoA ⇌ d-citramalyl-CoA + succinate[1]
For the coupled assay, the subsequent reaction is: d-citramalyl-CoA → pyruvate + acetyl-CoA[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Assay
This method allows for the direct detection and quantification of the CoA-thioesters involved in the reaction.
Materials:
-
200 mM MOPS-KOH buffer (pH 6.5)[1]
-
1 mM succinyl-CoA[1]
-
10 mM d-citramalate[1]
-
Purified recombinant succinyl-CoA:d-citramalate CoA transferase[1]
-
25% HCl[1]
-
HPLC system equipped with a suitable column for CoA-thioester separation.
Procedure:
-
Prepare the assay mixture (0.5 ml) containing:
-
200 mM MOPS-KOH buffer (pH 6.5)
-
1 mM succinyl-CoA
-
0.18 units of purified recombinant succinyl-CoA:d-citramalate CoA transferase
-
-
For the control experiment, omit d-citramalate from the assay mixture.[1]
-
Initiate the reaction by adding 10 mM d-citramalate.[1]
-
Incubate the reaction mixture at 55°C for 5 minutes.[1]
-
Stop the reaction by adding 3 µl of 25% HCl.[1]
-
Remove the precipitated protein by centrifugation.[1]
-
Analyze the supernatant for CoA-thioesters by HPLC.[1]
Coupled Spectrophotometric Assay
This continuous assay measures the formation of pyruvate in a coupled reaction.
Materials:
-
200 mM MOPS-KOH buffer (pH 6.5)[2]
-
5 mM MgCl₂[2]
-
3.5 mM phenylhydrazinium chloride[2]
-
1 mM succinyl-CoA[2]
-
10 mM d-citramalate[2]
-
Purified recombinant succinyl-CoA:d-citramalate CoA transferase (0.003 to 0.02 units)[2]
-
Excess d-citramalyl-CoA lyase (0.05 units)[2]
-
Spectrophotometer
Procedure:
-
Prepare the assay mixture (0.5 ml) in a cuvette containing:
-
200 mM MOPS-KOH buffer (pH 6.5)
-
5 mM MgCl₂
-
3.5 mM phenylhydrazinium chloride
-
1 mM succinyl-CoA
-
Excess d-citramalyl-CoA lyase (0.05 units)
-
Succinyl-CoA:d-citramalate CoA transferase (0.003 to 0.02 units)
-
-
Incubate the mixture at 55°C.[2]
-
Initiate the reaction by adding 10 mM d-citramalate.[2]
-
Monitor the formation of pyruvate-phenylhydrazone by measuring the increase in absorbance at a specific wavelength (typically 334 nm for NADH consumption in a further coupled reaction if a dehydrogenase is used, though the direct product's absorbance should be determined).
Data Presentation
Table 1: Summary of Assay Conditions and Components
| Parameter | HPLC Assay | Coupled Spectrophotometric Assay |
| Buffer | 200 mM MOPS-KOH, pH 6.5[1] | 200 mM MOPS-KOH, pH 6.5[2] |
| Temperature | 55°C[1] | 55°C[2] |
| Substrates | 1 mM succinyl-CoA, 10 mM d-citramalate[1] | 1 mM succinyl-CoA, 10 mM d-citramalate[2] |
| Enzymes | 0.18 units Succinyl-CoA:d-citramalate CoA transferase[1] | 0.003-0.02 units Succinyl-CoA:d-citramalate CoA transferase, 0.05 units d-citramalyl-CoA lyase[2] |
| Other Reagents | - | 5 mM MgCl₂, 3.5 mM phenylhydrazinium chloride[2] |
| Detection Method | HPLC[1] | Spectrophotometry[2] |
Visualizations
Signaling Pathway
The enzymatic assay is a key step in the glyoxylate assimilation pathway, which is part of the 3-hydroxypropionate cycle in Chloroflexus aurantiacus.
References
Application Notes and Protocols for the Synthesis of Radiolabeled 3-Carboxypropyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled 3-Carboxypropyl-CoA, also known as succinyl-CoA, is a critical intermediate in the citric acid cycle and is involved in various metabolic pathways, including heme synthesis and ketone body metabolism. Its radiolabeled counterpart is an invaluable tool for studying enzyme kinetics, metabolic flux, and the disposition of xenobiotics that form CoA conjugates. These application notes provide detailed protocols for the chemical and enzymatic synthesis of radiolabeled this compound, methods for its purification, and expected outcomes.
Data Presentation
Table 1: Comparison of Synthesis Methods for Radiolabeled this compound
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Precursors | Radiolabeled succinic anhydride, Coenzyme A | Radiolabeled succinate, Coenzyme A, ATP/GTP |
| Catalyst | 1,1'-Carbonyldiimidazole (CDI) or similar | Succinyl-CoA Synthetase (SCS) |
| Typical Yield | 60-80% | 70-95% |
| Radiochemical Purity | >95% after purification | >98% after purification |
| Specific Activity | Dependent on precursor specific activity | Dependent on precursor specific activity |
| Key Advantages | No need for enzyme purification, scalable | High specificity, mild reaction conditions |
| Key Disadvantages | Harsher reaction conditions, potential for side products | Requires purified, active enzyme |
Experimental Protocols
Protocol 1: Chemical Synthesis of [1,4-¹⁴C]this compound
This protocol is adapted from general methods for synthesizing acyl-CoA thioesters using a carboxylic acid anhydride and Coenzyme A.
Materials:
-
[1,4-¹⁴C]Succinic anhydride (specific activity 10-60 mCi/mmol)
-
Coenzyme A, trilithium salt
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Diethyl ether, anhydrous
-
0.1 M Potassium phosphate buffer, pH 7.0
-
Reverse-phase HPLC system with a C18 column
-
Scintillation counter
Procedure:
-
Activation of Radiolabeled Succinic Anhydride:
-
In a dry glass vial under an inert atmosphere (e.g., argon), dissolve 1 mg of [1,4-¹⁴C]succinic anhydride in 200 µL of anhydrous THF.
-
Add 1.1 equivalents of CDI (dissolved in anhydrous THF) to the succinic anhydride solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the imidazolide intermediate.
-
-
Thioester Formation:
-
In a separate vial, dissolve 5 mg of Coenzyme A trilithium salt in 500 µL of 0.1 M potassium phosphate buffer (pH 7.0).
-
Slowly add the activated [1,4-¹⁴C]succinyl-imidazolide solution to the Coenzyme A solution.
-
Adjust the pH of the reaction mixture to ~7.0 with triethylamine if necessary.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Purification:
-
Quench the reaction by acidifying to pH 3-4 with dilute HCl.
-
Purify the radiolabeled this compound by reverse-phase HPLC.
-
Use a gradient of acetonitrile in 50 mM potassium phosphate buffer (pH 5.3) to elute the product.
-
Monitor the elution profile using a UV detector (260 nm) and collect fractions.
-
Determine the radioactivity of each fraction using a scintillation counter to identify the product peak.
-
-
Quantification and Storage:
-
Pool the radioactive fractions containing the pure product.
-
Determine the concentration by UV absorbance at 260 nm (extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).
-
Calculate the specific activity (Ci/mol) based on the initial specific activity of the precursor and the final concentration.
-
Lyophilize the purified product and store it at -80°C.
-
Protocol 2: Enzymatic Synthesis of [¹⁴C]this compound
This protocol utilizes the enzyme Succinyl-CoA Synthetase (SCS), which catalyzes the reversible reaction between succinate and CoA.[1][2]
Materials:
-
[¹⁴C]Succinate (specific activity 10-60 mCi/mmol)
-
Coenzyme A, free acid
-
Adenosine triphosphate (ATP) or Guanosine triphosphate (GTP), depending on the SCS isoform[1]
-
Succinyl-CoA Synthetase (SCS), purified (from porcine heart or E. coli)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂
-
Reverse-phase HPLC system with a C18 column
-
Scintillation counter
Procedure:
-
Enzyme Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
100 µL of 2x Reaction Buffer
-
10 µL of 10 mM [¹⁴C]Succinate
-
20 µL of 10 mM Coenzyme A
-
20 µL of 25 mM ATP or GTP
-
Sufficient nuclease-free water to bring the volume to 195 µL.
-
-
Pre-warm the mixture to 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 5 µL of purified Succinyl-CoA Synthetase (1-5 units) to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes. The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC.
-
-
Purification:
-
Stop the reaction by adding 10 µL of 1 M perchloric acid and incubating on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Purify the [¹⁴C]this compound from the supernatant using reverse-phase HPLC as described in Protocol 1.
-
-
Quantification and Storage:
-
Follow the same procedure for quantification and storage as outlined in Protocol 1.
-
Visualizations
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for radiolabeled this compound.
Enzymatic Synthesis Workflow
References
Application Notes and Protocols for Utilizing 3-Carboxypropyl-CoA in Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Carboxypropyl-CoA, also known as glutaryl-CoA, is a key intermediate in the metabolic pathways of several amino acids, including lysine and tryptophan. Its role as a substrate for various enzymes makes it a molecule of significant interest for studying enzyme kinetics, elucidating metabolic pathways, and for the development of novel therapeutics targeting these pathways. These application notes provide detailed protocols for the synthesis of this compound and its use in kinetic assays with relevant enzymes, primarily focusing on Glutaryl-CoA Dehydrogenase (GCD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD).
Potential Applications
-
Enzyme Characterization: Determination of kinetic parameters (K_m, V_max, k_cat) for enzymes that metabolize dicarboxylic acid CoA esters.
-
Inhibitor Screening: High-throughput screening of small molecules for inhibitory activity against enzymes involved in amino acid and fatty acid metabolism.
-
Metabolic Pathway Analysis: Elucidation of metabolic fluxes and identification of potential bottlenecks in related pathways.
-
Disease Model Studies: Investigation of enzyme deficiencies, such as Glutaric Aciduria Type 1, which is caused by mutations in the GCDH gene.
Data Presentation
Table 1: Anticipated Kinetic Parameters of Enzymes with Dicarboxylic Acid-CoA Substrates
While specific kinetic data for this compound is not extensively available, the following table summarizes known parameters for the closely related substrate, glutaryl-CoA, with Glutaryl-CoA Dehydrogenase (GCD). These values can serve as a baseline for expected results with this compound. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) has also been shown to have activity with dicarboxylyl-CoAs.[1][2]
| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Source |
| Human Glutaryl-CoA Dehydrogenase (GCD) | Glutaryl-CoA | ~5.9 | Not Reported | Not Reported | [3] |
| Paracoccus denitrificans GCD | Glutaryl-CoA | Not Reported | Not Reported | Not Reported | [4] |
| Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Dodecanedioyl-CoA (DC₁₂-CoA) | Activity demonstrated | Activity demonstrated | Activity demonstrated | [2] |
| Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Adipyl-CoA (C₆-dicarboxylyl-CoA) | Activity demonstrated | Activity demonstrated | Activity demonstrated | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Glutaryl-CoA)
The synthesis of this compound can be achieved through both chemical and enzymatic methods. A chemo-enzymatic approach is often preferred for its specificity and yield.[5][6]
Materials:
-
Glutaric anhydride
-
Coenzyme A (CoA-SH)
-
Sodium bicarbonate (NaHCO₃)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Ethyl acetate
-
Diethyl ether
-
Solid-phase extraction (SPE) cartridges (C18)
-
HPLC system with a C18 column
Procedure:
-
Activation of Glutaric Acid: Dissolve glutaric anhydride in anhydrous ethyl acetate.
-
Preparation of CoA Solution: Dissolve Coenzyme A in a cold aqueous solution of sodium bicarbonate. The bicarbonate solution should be freshly prepared and kept on ice.
-
Reaction: Slowly add the glutaric anhydride solution to the CoA solution with constant stirring on ice. Maintain the pH of the reaction mixture between 7.0 and 8.0 by adding small aliquots of 1M NaHCO₃ as needed.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them via reverse-phase HPLC. The formation of glutaryl-CoA will be indicated by a new peak with a characteristic UV absorbance at 260 nm.
-
Quenching the Reaction: Once the reaction is complete (typically within 1-2 hours), quench it by adjusting the pH to 5.0 with 1M HCl.
-
Purification:
-
Wash the reaction mixture with ethyl acetate to remove any unreacted glutaric anhydride and glutaric acid.
-
The aqueous phase containing glutaryl-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge. Elute the purified glutaryl-CoA with a methanol/water gradient.
-
Alternatively, preparative HPLC can be used for higher purity.
-
-
Quantification: Determine the concentration of the purified glutaryl-CoA spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine moiety of CoA).
-
Storage: Store the purified glutaryl-CoA solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enzyme Kinetic Assay for Glutaryl-CoA Dehydrogenase (GCD)
This protocol describes a continuous spectrophotometric assay for GCD activity using an artificial electron acceptor, such as Ferrocenium hexafluorophosphate, which changes its absorbance upon reduction.[7]
Materials:
-
Purified Glutaryl-CoA Dehydrogenase (recombinant or from a native source)
-
This compound (synthesized as per Protocol 1)
-
Potassium phosphate buffer (pH 7.2)
-
Flavin adenine dinucleotide (FAD)
-
Ferrocenium hexafluorophosphate
-
Spectrophotometer capable of reading in the UV-Vis range (e.g., 300 nm for Ferrocenium reduction)
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:
-
Potassium phosphate buffer (final concentration 50 mM, pH 7.2)
-
FAD (final concentration 100 µM)
-
Ferrocenium hexafluorophosphate (final concentration 200 µM)
-
Purified GCD enzyme (a concentration that gives a linear reaction rate)
-
-
Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and any pre-reaction interactions.
-
Initiation of Reaction: Initiate the reaction by adding varying concentrations of this compound to the cuvette.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 300 nm (for Ferrocenium hexafluorophosphate) over time. Record the data at regular intervals (e.g., every 10 seconds) for a period of 3-5 minutes.
-
Determination of Initial Velocity (v₀): Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The rate of Ferrocenium reduction is directly proportional to the rate of substrate oxidation.
-
Kinetic Parameter Calculation:
-
Repeat steps 3-5 with a range of this compound concentrations (e.g., from 0.1 x expected K_m to 10 x expected K_m).
-
Plot the initial velocities (v₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (or a linearized form like the Lineweaver-Burk plot) to determine the K_m and V_max values.
-
Protocol 3: Enzyme Kinetic Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
This protocol is similar to the GCD assay but is adapted for MCAD, which also utilizes an artificial electron acceptor.
Materials:
-
Purified Medium-Chain Acyl-CoA Dehydrogenase (recombinant or from a native source)
-
This compound (synthesized as per Protocol 1)
-
Tris-HCl buffer (pH 8.0)
-
Phenazine methosulfate (PMS) or Ferrocenium hexafluorophosphate
-
2,6-Dichlorophenolindophenol (DCPIP) if using PMS
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:
-
Tris-HCl buffer (final concentration 100 mM, pH 8.0)
-
Artificial electron acceptor (e.g., 200 µM Ferrocenium hexafluorophosphate or a PMS/DCPIP couple).
-
Purified MCAD enzyme.
-
-
Pre-incubation: Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding this compound at various concentrations.
-
Data Acquisition: Monitor the change in absorbance at the appropriate wavelength (e.g., 300 nm for Ferrocenium or 600 nm for DCPIP reduction).
-
Data Analysis: Calculate initial velocities and determine K_m and V_max as described in Protocol 2.
Visualizations
Signaling Pathway: Lysine and Tryptophan Degradation
The following diagram illustrates the metabolic pathway leading to the formation of glutaryl-CoA from the degradation of lysine and tryptophan. Glutaryl-CoA dehydrogenase (GCDH) is a key enzyme in this pathway.
References
- 1. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients. | Semantic Scholar [semanticscholar.org]
- 4. Spectral and electrochemical properties of glutaryl-CoA dehydrogenase from Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glutaryl-CoA Dehydrogenase Misfolding in Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3-Carboxypropyl-CoA from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in a myriad of cellular metabolic pathways, including fatty acid metabolism, the Krebs cycle, and amino acid catabolism.[1][2][3] The accurate quantification of specific acyl-CoA species, such as 3-Carboxypropyl-CoA (also known as succinyl-CoA), is crucial for understanding cellular energy status, metabolic flux, and the pathophysiology of various diseases, including metabolic disorders and cancer.[3][4] this compound is a key intermediate in the citric acid cycle and is involved in the metabolism of amino acids and odd-chain fatty acids.
This document provides a detailed protocol for the extraction of short-chain acyl-CoAs, with a specific focus on this compound, from cultured mammalian cells for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The inherent low abundance and relative instability of acyl-CoAs necessitate meticulous sample handling and extraction procedures to ensure high-quality, reproducible data.[1] The following protocol is a synthesis of established methods for acyl-CoA analysis.[2][5][6]
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
The cellular concentrations of acyl-CoAs can vary significantly depending on the cell type and metabolic state. While specific quantitative data for this compound (Succinyl-CoA) is available for some cell lines, a comprehensive profile for this specific molecule across a wide range of cells is not extensively documented in the literature reviewed. The following table summarizes quantitative data for various acyl-CoA species in different human cell lines to provide a comparative overview of typical acyl-CoA pool sizes.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | ~10 | ~5 |
| Succinyl-CoA | 25.467 | Not Reported | Not Reported |
| Propionyl-CoA | 3.532 | Not Reported | Not Reported |
| Butyryl-CoA | 1.013 | Not Reported | Not Reported |
| HMG-CoA | 0.971 | Not Reported | Not Reported |
| C16:0-CoA | Not Reported | ~12 | ~4 |
| C18:0-CoA | Not Reported | ~8 | ~2.5 |
| C18:1-CoA | Not Reported | ~7 | ~3 |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions and normalization methods (per cell number vs. per mg protein).[7] The values for MCF7 and RAW264.7 cells are estimations based on published data.[8]
Experimental Workflow
The overall experimental workflow for the extraction and analysis of this compound is depicted below.
Caption: Experimental workflow for this compound extraction.
Metabolic Context of this compound (Succinyl-CoA)
This compound, more commonly known as succinyl-CoA, is a central metabolite in the citric acid (TCA) cycle. It is formed from α-ketoglutarate and is a precursor for the synthesis of heme and can be converted to succinate to generate GTP.
Caption: Metabolic context of this compound (Succinyl-CoA).
Experimental Protocol: this compound Extraction
This protocol is optimized for the extraction of short-chain acyl-CoAs from approximately 1-5 million cultured mammalian cells.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C[5][6]
-
Internal Standard (optional but recommended): Stable isotope-labeled succinyl-CoA (e.g., 13C4-Succinyl-CoA)
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution Solvent: 50% methanol in 50 mM ammonium acetate (pH 7)[7]
Procedure
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. After the final wash, add 1 mL of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[7] Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[7]
-
-
Metabolic Quenching and Cell Lysis:
-
Centrifuge the cell suspension from the previous step at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
To the cell pellet, add 500 µL of pre-chilled (-20°C) extraction solvent. If using an internal standard, it should be spiked into the extraction solvent at a known concentration.
-
Immediately vortex the tube vigorously for 1 minute to ensure complete cell lysis and quenching of metabolic activity.
-
-
Protein Precipitation:
-
Incubate the lysate on ice for 20 minutes to facilitate protein precipitation.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.[7] Avoid disturbing the protein pellet.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen. It is crucial to avoid overheating the sample.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of the reconstitution solvent.[7] The choice of reconstitution solvent is critical for acyl-CoA stability and compatibility with the LC-MS system.[7]
-
Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS autosampler vial for analysis.
-
LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved using reversed-phase liquid chromatography (RPLC) with a C18 column.[5]
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard should be optimized.
This protocol provides a robust and reliable method for the extraction of this compound from cultured cells. The key to successful acyl-CoA analysis lies in the rapid quenching of metabolism, efficient extraction, and careful sample handling to prevent degradation. The use of an appropriate internal standard and sensitive LC-MS/MS detection will enable accurate quantification of this important metabolic intermediate, facilitating a deeper understanding of cellular metabolism in health and disease.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Glutaryl-CoA and its Derivatives as Biomarkers in Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaryl-Coenzyme A (Glutaryl-CoA) is a key intermediate in the catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan. While the user's query refers to "3-Carboxypropyl-CoA," this is likely a non-standard nomenclature for Glutaryl-CoA (HOOC-(CH2)3-CO-SCoA), which features a carboxyl group on the carbon chain three positions away from the thioester linkage. In clinical and research settings, the accumulation of Glutaryl-CoA serves as a critical indicator of metabolic dysfunction, most notably in the autosomal recessive disorder Glutaric Aciduria Type I (GA-I).[1][2]
GA-I is caused by a deficiency in the mitochondrial enzyme Glutaryl-CoA dehydrogenase (GCDH).[3][4] This enzymatic block prevents the conversion of Glutaryl-CoA to Crotonyl-CoA, leading to the accumulation of Glutaryl-CoA in the mitochondrial matrix.[1] Due to its reactivity and compartmentalization, Glutaryl-CoA itself is not typically measured directly in clinical diagnostics. Instead, its downstream metabolic products—Glutaric Acid (GA) , 3-Hydroxyglutaric Acid (3-HGA) , and Glutarylcarnitine (C5DC) —accumulate in tissues and are excreted in biological fluids like blood and urine.[3][5] These stable, readily detectable metabolites have become the definitive biomarkers for diagnosing and monitoring GA-I.[4][6]
These application notes provide a comprehensive overview of the metabolic pathway involving Glutaryl-CoA, quantitative data on its key derivative biomarkers, and detailed protocols for their analysis.
Metabolic Pathway and Biomarker Genesis
The catabolic pathways of lysine and tryptophan converge to produce Glutaryl-CoA. Under normal physiological conditions, GCDH catalyzes the oxidative decarboxylation of Glutaryl-CoA to Crotonyl-CoA.[3] In GA-I, the impaired function of GCDH leads to a buildup of Glutaryl-CoA. The cell attempts to detoxify and sequester this excess by converting it into other molecules:
-
Hydrolysis of Glutaryl-CoA produces Glutaric Acid (GA).
-
Alternative oxidation by acyl-CoA dehydrogenases (like Medium-Chain Acyl-CoA Dehydrogenase) forms glutaconyl-CoA, which is then hydrated to 3-hydroxyglutaryl-CoA and subsequently hydrolyzed to 3-Hydroxyglutaric Acid (3-HGA).[7][8]
-
Conjugation with Carnitine via carnitine acyltransferases forms Glutarylcarnitine (C5DC), which facilitates its transport out of the mitochondria and excretion from the body.[1]
The following diagram illustrates this metabolic pathway and the point of dysfunction in GA-I.
Quantitative Biomarker Data
The analysis of GA, 3-HGA, and C5DC is essential for the diagnosis of GA-I, particularly through newborn screening programs.[4][9] Patients are often categorized as "high excretors" or "low excretors" based on the urinary concentration of these metabolites.[8][10] The table below summarizes typical biomarker levels observed in healthy individuals versus those with GA-I.
| Biomarker | Matrix | Healthy Control Levels | Glutaric Aciduria Type I (GA-I) Levels | Citation(s) |
| Glutaric Acid (GA) | Urine | < 4-10 mmol/mol creatinine | High Excretors: >100 mmol/mol creatinineLow Excretors: May be normal or slightly elevated | [5][8][10] |
| 3-Hydroxyglutaric Acid (3-HGA) | Urine | Typically very low or undetectable | Consistently elevated, even in low GA excretors | [3][5][7][8] |
| Glutarylcarnitine (C5DC) | Dried Blood Spot (DBS) | < 0.17 - 0.6 µmol/L (varies by lab) | > 0.6 µmol/L (often significantly higher) | [9][11] |
| Glutarylcarnitine (C5DC) | Plasma | Low / Undetectable | Markedly elevated | [5] |
Note: Cutoff values for newborn screening are laboratory-specific and should be established based on the screening population and methodology.[11][12] The ratio of C5DC to other acylcarnitines (e.g., C8, C16) is often used to improve diagnostic specificity.[11]
Experimental Protocols
Accurate quantification of GA-I biomarkers requires robust and validated analytical methods. Tandem mass spectrometry (MS/MS) is the gold standard for newborn screening of C5DC from dried blood spots, while gas chromatography-mass spectrometry (GC-MS) is commonly used for the confirmatory analysis of organic acids in urine.
Protocol 1: Analysis of Glutarylcarnitine (C5DC) in Dried Blood Spots (DBS) by LC-MS/MS
This protocol describes a common method for the high-throughput screening of C5DC in newborn DBS samples.
1. Materials and Reagents
-
Dried blood spot (DBS) cards
-
3.2 mm or 3.5 mm hole puncher
-
96-well microplate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Stable isotope-labeled internal standards (e.g., C5DC-d3)
-
Reconstitution solution (e.g., 80:20 Acetonitrile:Water)
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation
-
Punch a 3.2 mm disc from the DBS card into a well of a 96-well microplate.[13]
-
To each well, add 100-200 µL of extraction solution (Methanol or Acetonitrile/Water) containing the appropriate concentration of stable isotope-labeled internal standards.[13][14][15]
-
Seal the plate and incubate for 20-30 minutes at room temperature with gentle shaking to facilitate extraction.[13][14]
-
Centrifuge the plate to pellet the paper disc and any debris.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40-60°C.[13]
-
Optional Derivatization: For some methods, analytes are derivatized (e.g., to butyl esters using butanolic-HCl) to improve chromatographic properties. This involves adding the derivatization reagent, incubating at ~60°C, and then evaporating to dryness again.[16] Many modern methods are derivatization-free.[14]
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Seal the plate and vortex briefly. The sample is now ready for injection.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC or short C18 column is typically used for rapid separation.[14]
-
Mobile Phase: Gradient elution with water and acetonitrile, often containing formic acid or ammonium formate.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Run Time: Typically very short (1-2 minutes) for high-throughput screening.[13][14]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the specific precursor-to-product ion transitions for C5DC and its labeled internal standard. For C5DC, a common precursor ion is m/z 262.2, with a product ion resulting from the neutral loss of the carnitine headgroup.
-
-
Data Analysis:
-
Quantify C5DC by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
Compare the calculated concentration against established laboratory cutoff values to identify presumptive positive screens.
-
Protocol 2: Analysis of Glutaric and 3-Hydroxyglutaric Acid in Urine by GC-MS
This protocol is a standard confirmatory method for GA-I following a positive newborn screen or in cases of clinical suspicion.
1. Materials and Reagents
-
Urine sample (stored frozen)
-
Internal standard solution (e.g., Tropic Acid)
-
5M HCl for acidification
-
Sodium chloride (solid)
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine
-
GC-MS system with an electron impact (EI) source
2. Sample Preparation (Extraction and Derivatization)
-
Thaw the urine sample and vortex. Measure the creatinine concentration to normalize the results.
-
Pipette a volume of urine equivalent to a set amount of creatinine (e.g., 0.5 µmol) into a clean glass tube. Make up the volume to 1-2 mL with distilled water.[17][18]
-
Add a known amount of internal standard.
-
Acidify the sample to pH < 2 by adding 5M HCl. Check with pH paper.[17]
-
Saturate the aqueous solution with solid sodium chloride to improve extraction efficiency.[17]
-
Add 2-3 mL of ethyl acetate, vortex vigorously for 1-2 minutes to extract the organic acids.
-
Centrifuge to separate the layers. Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen, with mild heating (~35°C).[19]
-
To the dried residue, add the derivatization reagents (e.g., 75 µL BSTFA and 20 µL pyridine) to convert the non-volatile organic acids into volatile trimethylsilyl (TMS) esters.[17][19]
-
Cap the tube tightly and incubate at 60-90°C for 15-30 minutes.[19]
-
Cool to room temperature. The sample can be transferred to a GC vial for analysis.
3. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: 1-2 µL split/splitless injection.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is used to separate the various organic acids, typically starting at ~80°C and ramping up to ~300°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Analysis Mode: Full Scan mode (e.g., m/z 50-550) for qualitative profiling and identification of unexpected metabolites.[18] Selected Ion Monitoring (SIM) can be used for higher sensitivity quantitative analysis.
-
-
Data Analysis:
-
Identify the TMS-derivatized Glutaric Acid and 3-Hydroxyglutaric Acid peaks based on their retention times and characteristic mass spectra.
-
Quantify the analytes by comparing their peak areas to the internal standard.
-
Express the final concentration normalized to urinary creatinine (e.g., in mmol/mol creatinine).
-
Diagnostic Workflow and Applications
The detection of these biomarkers is central to the clinical management of GA-I. Early diagnosis through newborn screening and subsequent treatment—including a low-lysine diet and carnitine supplementation—can prevent the severe neurological damage, such as acute striatal injury and dystonia, that is characteristic of the untreated disease.[20]
For drug development professionals, these biomarkers are invaluable tools. They serve as primary endpoints in clinical trials for novel GA-I therapies, allowing for quantitative assessment of treatment efficacy in reducing toxic metabolite loads. Furthermore, understanding the pathways that generate these byproducts can illuminate new therapeutic targets aimed at either reducing Glutaryl-CoA production or enhancing its detoxification.
References
- 1. register.awmf.org [register.awmf.org]
- 2. What Is Glutaric Aciduria Type 1? - Klarity Health Library [my.klarity.health]
- 3. 3-hydroxyglutaric acid - biocrates [biocrates.com]
- 4. Glutaric aciduria type I - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 5. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. 3-Hydroxyglutaric Acid | Rupa Health [rupahealth.com]
- 8. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. familiasga.com [familiasga.com]
- 12. cdc.gov [cdc.gov]
- 13. agilent.com [agilent.com]
- 14. it.restek.com [it.restek.com]
- 15. zivak.com [zivak.com]
- 16. cda-amc.ca [cda-amc.ca]
- 17. erndim.org [erndim.org]
- 18. metbio.net [metbio.net]
- 19. aurametrix.weebly.com [aurametrix.weebly.com]
- 20. labcorp.com [labcorp.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the gene cloning, expression, and purification of enzymes related to 3-Carboxypropyl-CoA metabolism. The protocols outlined below are designed to be adaptable for various enzymes within this class, drawing upon established methodologies for enzymes such as those involved in the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and tRNA modifications.
Introduction
This compound and its related metabolites are crucial intermediates in various metabolic pathways, including carbon fixation cycles in archaea and the biosynthesis of modified nucleosides in bacteria and eukaryotes.[1][2][3] Enzymes that synthesize or utilize this compound are of significant interest for biotechnological applications, including the production of value-added chemicals and as potential targets for drug development.[4] This document provides detailed protocols for the molecular cloning of genes encoding these enzymes, their expression in a recombinant host system, and subsequent purification for characterization.
Data Presentation: Enzyme Kinetics
The following table summarizes kinetic parameters for key enzymes in the 3-hydroxypropionate/4-hydroxybutyrate cycle from thermoacidophilic archaea, which are related to this compound metabolism. This data is essential for understanding enzyme function and for applications in metabolic engineering.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 3-Hydroxypropionyl-CoA Synthetase (HPCS) | 3-Hydroxypropionate | 200 | 3.5 | [5] |
| 3-Hydroxypropionyl-CoA Dehydratase (HPCD) | 3-Hydroxypropionyl-CoA | 15 | 120 | [5] |
| Acryloyl-CoA Reductase (ACR) | Acryloyl-CoA | 25 | 80 | [5] |
Experimental Protocols
Protocol 1: Gene Identification and Primer Design
Objective: To identify the target gene sequence and design primers for its amplification via Polymerase Chain Reaction (PCR).
Methodology:
-
Gene Identification:
-
Utilize bioinformatics databases (e.g., NCBI, UniProt, KEGG) to identify the nucleotide sequence of the gene of interest. For example, search for "3-hydroxypropionyl-CoA synthetase" or the gene encoding the YfiP protein for 3-amino-3-carboxypropyl transferase activity.[2][6]
-
Obtain the full-length coding sequence (CDS) of the gene from a suitable organism.
-
-
Primer Design:
-
Design forward and reverse primers to amplify the entire CDS.
-
Incorporate restriction enzyme recognition sites at the 5' end of each primer to facilitate directional cloning into an expression vector.[7] Ensure the chosen restriction sites are unique in the gene sequence and compatible with the multiple cloning site (MCS) of the selected vector.
-
Add a 6-8 nucleotide overhang upstream of the restriction site to ensure efficient enzyme cleavage.
-
Include a start codon (ATG) in the forward primer and a stop codon (e.g., TAA, TGA) in the reverse primer, if they are not already present at the desired positions.
-
For affinity purification, a sequence encoding a purification tag (e.g., 6x-His tag) can be incorporated into the forward or reverse primer, ensuring it is in-frame with the CDS.
-
Protocol 2: Gene Amplification and Vector Ligation
Objective: To amplify the target gene from genomic DNA or a cDNA library and ligate it into an expression vector.
Methodology:
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to minimize errors.[7]
-
The reaction mixture should contain the template DNA (gDNA or cDNA), forward and reverse primers, dNTPs, DNA polymerase, and reaction buffer.
-
Use a thermocycler with an optimized program for your specific primers and template. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Purification of PCR Product and Vector:
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a fragment of the expected size.
-
Excise the DNA band from the gel and purify it using a gel extraction kit.[7]
-
Digest both the purified PCR product and the expression vector (e.g., pET series for E. coli expression) with the selected restriction enzymes.[8]
-
Purify the digested vector and insert to remove the enzymes and buffer components.[8]
-
-
Ligation:
-
Set up a ligation reaction containing the digested vector, digested insert, T4 DNA ligase, and ligation buffer. A typical vector-to-insert molar ratio is 1:3.[9]
-
Incubate the reaction at the temperature and for the time recommended by the ligase manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).
-
Protocol 3: Transformation and Screening
Objective: To introduce the recombinant plasmid into a suitable host (e.g., E. coli) and select for successful transformants.
Methodology:
-
Transformation:
-
Transform competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression) with the ligation mixture.[10] Heat shock or electroporation are common methods.
-
Plate the transformed cells on an agar medium containing the appropriate antibiotic for selection of colonies containing the plasmid.
-
-
Screening:
-
Pick individual colonies and grow them in liquid culture.
-
Isolate plasmid DNA from the cultures using a miniprep kit.
-
Verify the presence and orientation of the insert by restriction digestion analysis and/or colony PCR.
-
Confirm the sequence of the cloned gene by Sanger sequencing to ensure there are no mutations.
-
Protocol 4: Recombinant Protein Expression and Purification
Objective: To express the cloned gene in a host system and purify the resulting enzyme.
Methodology:
-
Protein Expression:
-
Transform an expression host strain of E. coli (e.g., BL21(DE3)) with the confirmed recombinant plasmid.
-
Grow the transformed cells in a suitable culture medium (e.g., LB broth) with the appropriate antibiotic at 37°C to an optical density (OD600) of 0.4-0.6.
-
Induce protein expression by adding an inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture.[11] The optimal induction conditions (IPTG concentration, temperature, and induction time) may need to be determined empirically. For some enzymes, reducing the temperature to 16-25°C after induction can improve protein solubility.[5]
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing lysozyme and a protease inhibitor cocktail.
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate to separate the soluble protein fraction (supernatant) from the insoluble fraction (pellet).
-
-
Protein Purification:
-
If the expressed protein contains an affinity tag (e.g., His-tag), use affinity chromatography for purification. For His-tagged proteins, a nickel-NTA resin is commonly used.[5]
-
Wash the column with a wash buffer to remove non-specifically bound proteins.
-
Elute the target protein using an elution buffer containing a high concentration of imidazole.
-
Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.
-
Analyze the purity of the protein at each stage using SDS-PAGE.
-
Mandatory Visualizations
Caption: Experimental workflow for gene cloning and protein expression.
Caption: Simplified 3-Hydroxypropionate/4-Hydroxybutyrate Cycle.
References
- 1. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. 3-Hydroxypropionate/4-hydroxybutyrate cycle - Wikipedia [en.wikipedia.org]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Traditional Cloning Basics | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Molecular Cloning Guide [worldwide.promega.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains | PLOS One [journals.plos.org]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate 3-Carboxypropyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of metabolic engineering and functional genomics. This powerful gene-editing tool allows for precise and efficient modification of cellular genomes, enabling researchers to elucidate the function of specific genes and their roles in complex metabolic pathways. This application note provides a detailed framework for employing CRISPR-Cas9 to investigate the metabolism of 3-Carboxypropyl-CoA, a potentially novel or less-characterized intermediate in cellular metabolism. By targeting key enzymes hypothesized to be involved in its synthesis and degradation, researchers can uncover the physiological significance of this metabolite and its potential as a therapeutic target.
Hypothetical this compound Metabolic Pathway
To illustrate the application of CRISPR-Cas9, we propose a hypothetical metabolic pathway for the synthesis and degradation of this compound. This pathway involves two key enzymes: a putative Glutarate-CoA ligase (GCL) responsible for its synthesis from glutarate and CoA, and a hypothetical This compound dehydrogenase (CCDH) that catalyzes its conversion to a downstream product.
Caption: Hypothetical metabolic pathway of this compound.
Application of CRISPR-Cas9 to Study the Pathway
CRISPR-Cas9 can be utilized to create knockout (KO) cell lines for the genes encoding the putative GCL and CCDH enzymes. By comparing the metabolic profiles of wild-type (WT) and KO cells, the functions of these enzymes and the role of this compound can be determined.
Experimental Workflow
The overall experimental workflow for investigating this compound metabolism using CRISPR-Cas9 is outlined below.
Caption: Experimental workflow for CRISPR-Cas9-mediated study.
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
-
Target Gene Identification: Identify the target genes encoding the putative Glutarate-CoA ligase (GCL) and this compound dehydrogenase (CCDH) in your model organism.
-
sgRNA Design:
-
Use online design tools such as CHOPCHOP or the Integrated DNA Technologies (IDT) Custom Alt-R® CRISPR-Cas9 Guide RNA Design Tool.
-
Select 2-3 sgRNAs per target gene that have high on-target scores and low off-target scores.
-
Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
Oligonucleotide Synthesis: Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pX458).
-
Annealing and Ligation:
-
Anneal the complementary oligonucleotides to form double-stranded DNA inserts.
-
Ligate the annealed inserts into a BbsI-digested pX458 vector.
-
-
Transformation and Verification:
-
Transform the ligation product into competent E. coli.
-
Select colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Generation of Knockout Cell Lines
-
Cell Culture: Culture the desired mammalian cell line (e.g., HEK293T, HeLa) in appropriate media.
-
Transfection:
-
Selection and Clonal Isolation:
-
If using a vector with a selection marker (e.g., puromycin resistance in pX458), apply the selection agent 24-48 hours post-transfection.
-
Alternatively, if the vector co-expresses a fluorescent protein, use fluorescence-activated cell sorting (FACS) to isolate transfected cells.
-
Plate the selected cells at a low density to allow for the growth of single-cell colonies.
-
-
Clonal Expansion: Pick individual colonies and expand them in separate culture vessels.
Protocol 3: Validation of Gene Knockout
-
Genomic DNA Extraction: Extract genomic DNA from each expanded clonal cell line.
-
PCR and Sequencing:
-
Amplify the genomic region targeted by the sgRNA using PCR.
-
Sequence the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the wild-type and validated knockout cell lines.
-
Perform Western blotting using antibodies specific to the target proteins (GCL and CCDH) to confirm the absence of protein expression.
-
Protocol 4: Metabolite Extraction and Quantification
-
Metabolite Extraction:
-
Culture wild-type and knockout cell lines to ~80-90% confluency.
-
Quench metabolism rapidly by washing the cells with ice-cold saline.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Normalize the metabolite levels to the internal standard and cell number or protein content.
-
Compare the levels of this compound and other relevant metabolites between wild-type and knockout cell lines.
-
Data Presentation
The quantitative data obtained from the metabolic analysis should be summarized in a clear and structured format to facilitate comparison between different cell lines.
Table 1: Relative Abundance of this compound in CRISPR-Cas9 Edited Cell Lines
| Cell Line | Target Gene | Genotype | Relative this compound Level (normalized to WT) | p-value (vs. WT) |
| Wild-Type | - | WT | 1.00 ± 0.12 | - |
| Control KO | Non-targeting | WT | 0.98 ± 0.15 | > 0.05 |
| GCL KO #1 | GCL | -/- | 0.15 ± 0.04 | < 0.01 |
| GCL KO #2 | GCL | -/- | 0.12 ± 0.03 | < 0.01 |
| CCDH KO #1 | CCDH | -/- | 3.25 ± 0.45 | < 0.01 |
| CCDH KO #2 | CCDH | -/- | 3.51 ± 0.52 | < 0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Expected Outcomes and Interpretation
-
GCL Knockout: A significant decrease in the intracellular concentration of this compound in GCL KO cells compared to wild-type cells would confirm that GCL is the primary enzyme responsible for its synthesis.
-
CCDH Knockout: An accumulation of this compound in CCDH KO cells would indicate that CCDH is a key enzyme in its degradation.
-
Phenotypic Analysis: Further characterization of the knockout cell lines, such as assessing cell proliferation, viability, and response to metabolic stressors, can provide insights into the physiological role of this compound.
Conclusion
The application of CRISPR-Cas9 technology provides a robust and precise approach to dissecting novel metabolic pathways. The protocols and workflow outlined in this application note offer a comprehensive guide for researchers to investigate the metabolism of this compound. By systematically knocking out putative enzymes and quantifying the resulting metabolic changes, it is possible to elucidate the key players in this pathway and understand its biological significance, which may open new avenues for drug development and therapeutic intervention.
References
- 1. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting 3-Carboxypropyl-CoA instability in vitro
Welcome to the technical support center for 3-Carboxypropyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the in vitro instability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound, also known as glutaryl-CoA, is a dicarboxylic acyl-coenzyme A thioester. It is an intermediate in the metabolic pathways of amino acids like lysine and tryptophan. The stability of this compound is a significant concern in vitro due to its reactive thioester bond and the presence of a terminal carboxylic acid. This structure makes it susceptible to both enzymatic and non-enzymatic degradation, which can impact the accuracy and reproducibility of experimental results.
Q2: What are the primary pathways for this compound degradation in vitro?
A2: In vitro, this compound can degrade through two main routes:
-
Enzymatic Hydrolysis: Thioesterase enzymes, which may be present as contaminants in biological samples (e.g., cell lysates), can catalyze the hydrolysis of the thioester bond, releasing coenzyme A (CoASH) and glutaric acid.[1][2][3][4][5]
-
Non-Enzymatic Degradation: This can occur through two mechanisms:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, a reaction influenced by pH and temperature.[6][7][8][9]
-
Intramolecular Catalysis: The terminal carboxyl group of this compound can act as an intramolecular catalyst, facilitating the formation of a highly reactive cyclic anhydride intermediate (glutaric anhydride). This intermediate is then rapidly hydrolyzed or can react with other nucleophiles present in the solution, leading to the degradation of the parent molecule.[10]
-
Q3: How does pH affect the stability of this compound?
A3: The stability of the thioester bond is highly pH-dependent.
-
Acidic to Neutral pH (pH 4-7): Thioesters are relatively stable against hydrolysis.[7]
-
Alkaline pH (pH > 7): The rate of hydrolysis increases significantly at alkaline pH due to the increased concentration of hydroxide ions (a potent nucleophile).
-
Intramolecular Catalysis: The ionization state of the terminal carboxyl group (pKa ~4-5) also plays a role. At pH values above its pKa, the carboxylate is deprotonated and can more readily participate in intramolecular attack on the thioester carbonyl carbon.
Q4: Are there any specific enzymes I should be aware of that can degrade this compound?
A4: Yes, you should be aware of Acyl-CoA Thioesterases (ACOTs). These enzymes are present in various cellular compartments, including the cytosol, mitochondria, and peroxisomes, and their function is to hydrolyze acyl-CoAs.[1][2][3][4][5] If your in vitro experiment uses cell or tissue lysates, contamination with ACOTs is a likely source of this compound degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving this compound.
Problem 1: Inconsistent or lower-than-expected activity in an enzyme assay.
Your enzyme uses this compound as a substrate, but the reaction rate is variable or unexpectedly low.
Click to expand troubleshooting steps
Possible Cause 1: Degradation of this compound in stock solutions.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate acidic buffer (e.g., pH 5-6) immediately before use. Avoid repeated freeze-thaw cycles. Aliquot stock solutions upon receipt and store at -80°C.
Possible Cause 2: Degradation during the assay.
-
Solution 1 (Optimize pH): Run the assay at the lowest possible pH that is compatible with your enzyme's activity to minimize base-catalyzed hydrolysis.
-
Solution 2 (Minimize Incubation Time): Reduce the assay incubation time if possible. If a longer time is necessary, consider a discontinuous assay where you can analyze product formation at multiple early time points.
-
Solution 3 (Include Thioesterase Inhibitors): If using crude or semi-purified enzyme preparations, consider adding broad-spectrum thioesterase inhibitors to your assay buffer. Note that this may affect your enzyme of interest, so appropriate controls are essential.
Possible Cause 3: Contaminating enzyme activity.
-
Solution: If using cell lysates, be aware of endogenous enzymes like glutaryl-CoA dehydrogenase that can consume your substrate.[11][12][13][14] Further purify your protein of interest to remove these contaminating activities.
Problem 2: Difficulty in quantifying this compound by LC-MS/MS.
You observe multiple peaks, peak tailing, or a rapidly diminishing signal when analyzing your samples.
Click to expand troubleshooting steps
Possible Cause 1: In-source fragmentation or degradation.
-
Solution: Optimize your mass spectrometry source conditions. Use a gentle ionization method and lower source temperatures. Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid) to maintain the stability of the thioester during analysis.
Possible Cause 2: Degradation in the autosampler.
-
Solution: Keep the autosampler temperature low (e.g., 4°C). Minimize the time samples spend in the autosampler before injection. Prepare sample batches that can be run quickly.
Possible Cause 3: Adsorption to vials or tubing.
-
Solution: Use low-adsorption vials (e.g., polypropylene or silanized glass). Ensure the LC system is well-maintained and free of contaminants that could interact with the analyte.
| Parameter | Recommended Condition | Rationale |
| Storage | -80°C in acidic buffer (pH 5-6) | Minimizes hydrolysis and intramolecular catalysis. |
| Handling | Thaw on ice, use immediately | Prevents degradation at room temperature. |
| Assay Buffer pH | pH 6.0 - 7.5 (as high as tolerated) | Balances enzyme activity with thioester stability.[7] |
| Temperature | Lowest compatible with assay | Reduces rate of chemical degradation. |
| LC-MS Mobile Phase | Acidic (e.g., 0.1% Formic Acid) | Stabilizes the molecule during analysis. |
| Autosampler Temp. | 4°C | Slows degradation while awaiting injection. |
Experimental Protocols & Visualizations
Protocol: Assessing the Stability of this compound
This protocol provides a general framework for quantifying the stability of this compound under specific experimental conditions using LC-MS/MS.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, 8.5) that are relevant to your experimental conditions.
-
Incubation:
-
Prepare a fresh solution of this compound in an acidic storage buffer (e.g., 10 mM HCl).
-
Initiate the stability test by diluting the this compound stock to a final concentration (e.g., 10 µM) in each of the prepared buffers at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Sampling:
-
Immediately after mixing (t=0), take an aliquot of the reaction.
-
Quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Continue to take and quench aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitated proteins or salts.
-
Transfer the supernatant to LC-MS vials for analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column with an acidic mobile phase (e.g., Water/Acetonitrile gradient with 0.1% formic acid).
-
Monitor the disappearance of the parent ion of this compound and the appearance of its degradation product (glutaric acid) over time using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the natural log of the remaining this compound concentration versus time. The slope of this line will give the degradation rate constant (k), and the half-life can be calculated as t₁/₂ = 0.693/k.
-
Potential Degradation Pathways
The diagram below illustrates the likely enzymatic and non-enzymatic degradation pathways for this compound based on its chemical structure.
References
- 1. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of acyl-CoA thioesterases and acyltransferases in regulating peroxisomal lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. [PDF] Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients. | Semantic Scholar [semanticscholar.org]
- 13. Glutaryl-CoA dehydrogenase (non-decarboxylating) - Wikipedia [en.wikipedia.org]
- 14. Mechanism of action of glutaryl-CoA and butyryl-CoA dehydrogenases. Purification of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in quantifying 3-Carboxypropyl-CoA in complex samples
Welcome to the technical support center for the quantification of 3-Carboxypropyl-CoA and other short-chain acyl-CoAs in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound in complex samples?
The primary challenges in quantifying this compound and other short-chain acyl-CoAs include:
-
Sample Preparation: Efficiently extracting these molecules from complex matrices while maintaining their stability is difficult. The hydrophilic nature of this compound can lead to poor recovery with methods optimized for more hydrophobic molecules.[1]
-
Matrix Effects: Components of biological samples (e.g., salts, lipids, proteins) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods, which affects accuracy.[2][3][4]
-
Low Abundance: this compound may be present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.
-
Analyte Stability: Acyl-CoAs are susceptible to degradation in aqueous solutions, making careful sample handling crucial.[5]
-
Chromatographic Separation: The polarity of this compound can make it challenging to achieve good peak shape and retention on standard reverse-phase liquid chromatography columns.[1]
-
Lack of Commercial Standards: The availability of high-purity, stable isotope-labeled internal standards for this compound can be limited, complicating accurate quantification.
Q2: Which analytical technique is most suitable for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high selectivity, sensitivity, and ability to handle complex mixtures.[1][6] While other methods like enzymatic assays and HPLC with UV or fluorescence detection exist, they may lack the specificity and sensitivity required for low-abundance analytes in complex matrices.[7][8][9][10]
Q3: How can I improve the extraction efficiency of this compound from my samples?
Improving extraction efficiency often involves a trade-off between recovery and sample cleanliness. Here are some strategies:
-
Protein Precipitation: This is a common first step. While acids like trichloroacetic acid (TCA) are effective, they can be harsh. Using a milder agent like 5-sulfosalicylic acid (SSA) can be a good alternative for preserving both short-chain acyl-CoAs and their biosynthetic precursors.[1]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample after protein precipitation. However, standard reverse-phase SPE cartridges may not efficiently retain hydrophilic compounds like this compound.[1] Mixed-mode SPE, which combines reverse-phase and ion-exchange properties, can offer better retention and recovery.[11]
-
Liquid-Liquid Extraction (LLE): While less common for acyl-CoAs, LLE can be an option, but optimization of the solvent system is critical to partition the analyte of interest away from interfering matrix components.
Q4: What is derivatization, and is it necessary for this compound analysis?
Derivatization is a chemical modification of the analyte to improve its analytical properties, such as chromatographic retention, ionization efficiency, or detection sensitivity.[2][12] For short-chain fatty acids, derivatization is common.[2][12][13] While not always mandatory for this compound itself if using a sensitive LC-MS/MS system, derivatizing the carboxyl group could potentially enhance its retention on reverse-phase columns and improve ionization, leading to better sensitivity. A phosphate methylation strategy has also been proposed to improve chromatographic coverage and reduce analyte loss.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate chromatography column or mobile phase. - Co-elution with interfering matrix components. - Analyte instability on the column. | - Use a column designed for polar analytes (e.g., HILIC or a polar-embedded reverse-phase column). - Optimize the mobile phase pH and organic solvent gradient. - Improve sample cleanup using SPE or LLE to remove interferences.[1][11] - Consider derivatization to make the analyte more amenable to reverse-phase chromatography.[2][12] |
| Low Signal Intensity / Poor Sensitivity | - Inefficient extraction and high sample loss. - Significant ion suppression from the sample matrix. - Suboptimal mass spectrometer settings. - Analyte degradation. | - Optimize the extraction protocol; consider mixed-mode SPE.[11] - Dilute the sample to reduce matrix effects, though this may push the analyte below the detection limit.[3] - Use a stable isotope-labeled internal standard to compensate for matrix effects and extraction losses.[11] - Tune the mass spectrometer parameters (e.g., collision energy) specifically for this compound. - Ensure samples are kept cold and processed quickly to prevent degradation.[5] |
| High Variability Between Replicates | - Inconsistent sample preparation. - Instability of the analyte in the autosampler. - Carry-over from previous injections. | - Automate sample preparation steps where possible for consistency. - Ensure the autosampler is temperature-controlled (e.g., 4°C). - Develop a robust needle wash method for the autosampler to prevent carry-over. |
| No Peak Detected | - Concentration of this compound is below the limit of detection (LOD). - Complete loss of analyte during sample preparation. - Incorrect MRM transitions being monitored. | - Concentrate the sample extract before analysis. - Re-evaluate the extraction procedure for potential sources of analyte loss. - Confirm the precursor and product ion m/z values for this compound by infusing a standard. Acyl-CoAs typically show a characteristic neutral loss of 507 amu in positive ion mode.[1] |
Experimental Protocols
General Protocol for LC-MS/MS Quantification of this compound
This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (Extraction and Cleanup)
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid in water or an acetonitrile/methanol/water mixture).
-
Protein Precipitation: Vortex the homogenate and incubate on ice to allow for protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
(Optional) Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the acyl-CoAs with an appropriate solvent.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 5% methanol in water).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 column or a polar-embedded column suitable for retaining polar analytes.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine) or a weak acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
-
Gradient: A gradient from low to high organic phase to elute analytes of varying polarities.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally more efficient for acyl-CoAs.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: [M+H]+ → [M-507+H]+ (This corresponds to the neutral loss of the 3'-phospho-ADP moiety).[1]
-
Qualifier: A second, less intense fragment ion should be monitored for confirmation.
-
-
3. Data Analysis
-
Integrate the peak areas for the this compound and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration using a calibration curve prepared with known concentrations of a this compound standard.
Visualizations
Caption: A generalized workflow for the quantification of this compound.
Caption: A logical troubleshooting guide for poor analytical results.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 8. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization strategy combined with parallel reaction monitoring for the characterization of short-chain fatty acids and their hydroxylated derivatives in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chemo-enzymatic Synthesis of 3-Carboxypropyl-CoA
Welcome to the technical support center for the synthesis of 3-Carboxypropyl-CoA (Succinyl-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the chemo-enzymatic synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation (Enzymatic Synthesis) | Inactive Enzyme (CoA Ligase) | - Ensure proper storage of the enzyme at the recommended temperature (typically -20°C or -80°C). - Verify the age of the enzyme and consider using a fresh batch. - Confirm the correct buffer composition, pH, and presence of essential co-factors (e.g., Mg²⁺, ATP or GTP).[1] |
| Sub-optimal Reaction Conditions | - Optimize the reaction temperature, typically between 25-37°C.[2] - Adjust the pH of the reaction buffer; for many CoA ligases, a pH between 7.0 and 8.5 is optimal. - Ensure the correct concentrations of substrates (succinate, Coenzyme A) and ATP/GTP are used. An excess of the acyl substrate is often employed. | |
| Enzyme Inhibition | - High concentrations of substrates or products can be inhibitory. Perform a substrate and product inhibition curve to determine optimal concentrations. - Ensure no interfering compounds from upstream chemical synthesis steps are present. Purify the succinic acid precursor if necessary. | |
| Low Yield (Chemical Synthesis) | Inefficient Acyl Activation | - For methods using activating agents like carbonyldiimidazole (CDI) or ethyl chloroformate (ECF), ensure the reagents are fresh and anhydrous. - Optimize the reaction time and temperature for the activation step. |
| Hydrolysis of Activated Acyl Intermediate or Product | - Perform the reaction in anhydrous organic solvents to the extent possible, as Coenzyme A's solubility allows.[3] - Control the pH during the reaction; Coenzyme A is sensitive to both acidic and alkaline conditions, especially at elevated temperatures.[4] | |
| Side Reactions | - The free carboxyl group of succinic acid can lead to polymerization or other side reactions. Consider protecting the distal carboxyl group, though this adds complexity with subsequent deprotection steps. | |
| Presence of Unreacted Starting Material (CoA) | Incomplete Reaction | - Increase the reaction time. - Add a fresh aliquot of the enzyme or activating agent. - Increase the molar ratio of the acyl donor (succinic acid or its activated form) to Coenzyme A. |
| Product Degradation | Instability of the Thioester Bond | - Maintain a neutral to slightly acidic pH during purification and storage. - Store the purified this compound at low temperatures (-80°C) and handle it on ice. |
| Difficulty in Product Purification | Co-elution with Starting Materials or Byproducts | - Optimize the HPLC gradient for better separation of this compound from Coenzyme A and succinate. A reverse-phase C18 column is commonly used.[5] - Consider using solid-phase extraction (SPE) as a preliminary purification step.[6] |
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: chemical or enzymatic?
A1: Both methods have their advantages and disadvantages.
-
Enzymatic synthesis , using a CoA ligase such as succinate-CoA ligase (SCS), is highly specific and typically proceeds under mild aqueous conditions, which can minimize side reactions and protect the sensitive Coenzyme A molecule.[7][8][9] This method can result in high yields (often >90%) if the enzyme is active and conditions are optimized.[2]
-
Chemical synthesis methods, such as those using CDI or ECF as activating agents, are versatile and do not require handling of proteins. However, they can be less specific, leading to potential side reactions, and may require the use of organic solvents in which Coenzyme A is poorly soluble.[3][10] Yields can be more variable and depend on the specific protocol and purity of reagents.
Q2: My enzymatic reaction is not working. How can I check if my enzyme is active?
A2: You can perform a simple activity assay. A common method is to use a coupled-enzyme assay or to monitor the consumption of ATP or the formation of ADP/AMP. Alternatively, you can directly measure the formation of this compound over time using HPLC.[5] Always include a positive control with a substrate known to work with your enzyme.
Q3: What are the critical parameters to control in an enzymatic synthesis of this compound?
A3: The most critical parameters are:
-
Enzyme concentration: Use an adequate amount of active enzyme.
-
pH: Maintain the optimal pH for the specific CoA ligase.
-
Co-factors: Ensure the presence of Mg²⁺ and the correct nucleotide triphosphate (ATP or GTP, depending on the enzyme's specificity).[1]
-
Substrate concentrations: Avoid substrate or product inhibition by using optimal concentrations.
-
Temperature: Maintain the optimal temperature for enzyme activity and stability.
Q4: I see multiple peaks in my HPLC chromatogram after the reaction. What could they be?
A4: Besides your desired product (this compound), other peaks could be:
-
Unreacted Coenzyme A
-
Succinic acid
-
ATP/ADP/AMP or GTP/GDP/GMP
-
Coenzyme A disulfide (formed by oxidation)
-
Byproducts from chemical synthesis (e.g., N-acylurea from CDI reactions)
-
Degradation products of this compound
Running standards for each of the potential components will help in peak identification.
Q5: How should I purify the synthesized this compound?
A5: The most common method for purifying acyl-CoA esters is reverse-phase high-performance liquid chromatography (RP-HPLC) .[5][11][12] A C18 column with a water/acetonitrile gradient containing a pairing agent like triethylammonium acetate or a weak acid like formic acid is typically used. Solid-phase extraction (SPE) can also be used for sample clean-up before HPLC or for small-scale purification.[6]
Quantitative Data Summary
The following tables summarize yields and key reaction parameters from relevant literature for the synthesis of dicarboxyl-CoA esters, which can serve as a starting point for optimizing this compound synthesis.
Table 1: Enzymatic Synthesis of Dicarboxyl-CoA Esters
| Enzyme | Substrate | Yield | Key Reaction Conditions | Reference |
| MatB (Malonyl-CoA Ligase) | Malonic Acid | 95% | 200 mM NH₄HCO₃ (pH 6.8), 15 mM MgCl₂, 30°C | Molecules 2016, 21(4), 517 |
| MatB (Malonyl-CoA Ligase) | Methylmalonic Acid | 92% | 200 mM NH₄HCO₃ (pH 6.8), 15 mM MgCl₂, 30°C | Molecules 2016, 21(4), 517 |
| Succinate-CoA Ligase (E. coli) | Succinate | High (qualitative) | Tris-HCl buffer, MgCl₂, ATP or GTP | J Bacteriol. 2011, 193(12), 3075-3082 |
Table 2: Chemical Synthesis of Acyl-CoA Esters (General Methods)
| Method | Acyl Substrate Type | Typical Yield | Key Reagents | Reference |
| Symmetric Anhydride | Saturated acyl | High | Acyl anhydride | Molecules 2016, 21(4), 517 |
| Carbonyldiimidazole (CDI) | Saturated acyl | 40-80% | CDI, organic solvent | Molecules 2016, 21(4), 517 |
| Ethyl Chloroformate (ECF) | α,β-unsaturated acyl | 17-75% | ECF, triethylamine | Molecules 2016, 21(4), 517 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Succinate-CoA Ligase (General)
This protocol is a general guideline and should be optimized for the specific enzyme used.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):
-
Coenzyme A (1-5 mM)
-
Succinic acid (2-10 mM)
-
ATP or GTP (2-10 mM)
-
MgCl₂ (5-20 mM)
-
-
-
Enzyme Addition:
-
Add the purified Succinate-CoA Ligase to the reaction mixture to a final concentration of 1-10 µM.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 1-4 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by RP-HPLC.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete, quench it by adding an acid (e.g., perchloric acid or formic acid) to precipitate the enzyme.
-
Centrifuge to pellet the precipitated protein.
-
Filter the supernatant and purify the this compound by RP-HPLC.
-
Visualizations
Caption: Workflow for chemical and enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinate-CoA Ligases - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. proteopedia.org [proteopedia.org]
- 9. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 10. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Further purification and characterization of the succinyl-CoA:3-hydroxy-3-methylglutarate coenzyme A transferase from rat-liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
overcoming background noise in 3-Carboxypropyl-CoA enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during enzyme assays involving 3-Carboxypropyl-CoA (also known as Glutaryl-CoA). The focus is on mitigating background noise to ensure accurate and reproducible results.
I. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues encountered during experimentation.
A. Spectrophotometric Assay (using DCPIP)
The spectrophotometric assay for enzymes like Glutaryl-CoA Dehydrogenase (GCDH) typically involves monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which results in a color change that can be measured.
Q1: My "no-enzyme" control shows a high rate of DCPIP reduction. What is causing this high background signal?
A1: High background in a no-enzyme control indicates that DCPIP is being reduced by a non-enzymatic process. The primary culprits are often components of the assay buffer or the substrate itself.
-
Reducing agents in the buffer: Thiols such as dithiothreitol (DTT) or β-mercaptoethanol, often added to preserve enzyme activity, can directly reduce DCPIP.
-
Light-induced reduction: DCPIP is sensitive to light and can undergo photoreduction, especially in the presence of certain photosensitizers.[1][2]
-
Substrate instability: While less common for the CoA thioester itself, impurities in the this compound preparation could be a source of reducing equivalents.
Troubleshooting Steps:
-
Prepare fresh buffers: Ensure all buffer components are of high purity and freshly prepared.
-
Omit reducing agents: If possible, perform the assay without DTT or other reducing agents in the final reaction mixture. If they are essential for enzyme stability, determine the lowest effective concentration.
-
Protect from light: Conduct the assay in low-light conditions or use opaque microplates. Minimize the exposure of the DCPIP solution and the reaction plate to light.
-
Run a "no-substrate" control: This will help determine if the background is originating from the buffer and enzyme preparation or from the substrate solution.
Q2: The reaction rate is not linear and plateaus quickly. What could be the issue?
A2: Non-linear reaction kinetics can be due to several factors, including substrate depletion, product inhibition, or enzyme instability.
-
Substrate depletion: If the enzyme concentration is too high or the substrate concentration is too low, the substrate will be consumed rapidly.
-
Product inhibition: The product of the reaction, crotonyl-CoA, can inhibit the enzyme.
-
Enzyme instability: The enzyme may be losing activity over the course of the assay under the specific experimental conditions (pH, temperature).
Troubleshooting Steps:
-
Optimize enzyme concentration: Perform an enzyme titration to find a concentration that yields a linear reaction rate for the desired duration.
-
Optimize substrate concentration: Ensure the substrate concentration is not limiting. A common starting point is 5-10 times the Michaelis constant (Km) of the enzyme for the substrate.[3]
-
Check for product inhibition: If possible, add the product of the reaction at the start of the assay to see if it affects the initial rate.
-
Assess enzyme stability: Incubate the enzyme under assay conditions without the substrate for the duration of the experiment, then initiate the reaction to see if there is a loss of activity.
B. Radiochemical Assay (Tritium Release)
This assay measures the release of tritium (³H) from a radiolabeled substrate, such as [2,3,4-³H]glutaryl-CoA, into the aqueous solvent.[4]
Q1: My blank wells (no enzyme) have a high radioactive count. What is the source of this background?
A1: High background in a no-enzyme control in a tritium release assay suggests either contamination or non-enzymatic release of tritium from the substrate.
-
Substrate purity: The [³H]this compound may contain radiolabeled impurities that are not bound to the CoA molecule and can be carried over into the aqueous phase during separation.
-
Non-enzymatic tritium exchange: Although generally stable, under certain pH and temperature conditions, some non-enzymatic exchange of tritium with the solvent can occur.[5][6]
-
Incomplete separation: The method used to separate the aqueous phase (containing the released tritium) from the substrate (e.g., charcoal precipitation, ion-exchange chromatography) may be inefficient, leading to carryover of the labeled substrate.
Troubleshooting Steps:
-
Verify substrate purity: Use a reliable supplier for the radiolabeled substrate and, if possible, check its purity by an appropriate chromatographic method.
-
Optimize separation: Ensure the separation step is robust. For charcoal separation, ensure the charcoal slurry is well-suspended and the incubation time is sufficient for binding the substrate. For ion-exchange, ensure the column is properly equilibrated and not overloaded.
-
Run a "heat-inactivated enzyme" control: This can help differentiate between non-enzymatic tritium release and potential activity from contaminating proteins in the enzyme preparation.
Q2: The signal-to-noise ratio of my assay is low. How can I improve it?
A2: A low signal-to-noise ratio can be due to low enzyme activity, high background, or suboptimal assay conditions.[7]
Troubleshooting Steps:
-
Optimize enzyme and substrate concentrations: Determine the optimal concentrations of both enzyme and substrate to maximize the signal.[3] Ensure the substrate concentration is not inhibitory.
-
Check assay buffer conditions: The pH and ionic strength of the buffer can significantly impact enzyme activity. Perform a pH profile to find the optimal pH for your enzyme.
-
Increase incubation time: If the reaction is linear over a longer period, increasing the incubation time can lead to a stronger signal.
-
Ensure cofactor saturation: For dehydrogenase assays, ensure that the concentration of the electron acceptor is saturating.
II. Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for Glutaryl-CoA Dehydrogenase (GCDH) assays.
Table 1: Kinetic Parameters for Human GCDH
| Parameter | Value | Substrate | pH | Reference |
| Km | 5.9 µM | [2,3,4-³H]glutaryl-CoA | Not specified | [4] |
| Km | 4.7 µM | glutaryl-CoA | 6.5 | |
| Km | 5.5 µM | glutaryl-CoA | 7.5 | |
| Km | 8.1 µM | glutaryl-CoA | 7.6 |
Table 2: Residual GCDH Activity in Patient Fibroblasts
| Patient Group | Residual Activity (% of control) | Assay Method | Reference |
| Glutaric Aciduria Type 1 Patients | 2-9% | Tritium Release Assay | [4] |
| High Excretor Patients | < 5% | Not specified | [8] |
| Low Excretor Patients | up to 30% | Not specified | [8] |
III. Experimental Protocols
A. Spectrophotometric Assay for GCDH Activity
This protocol is adapted from methods used for acyl-CoA dehydrogenases.[9]
Objective: To measure the activity of GCDH by monitoring the reduction of DCPIP at 600 nm.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
DCPIP solution (1 mM in water)
-
Phenazine methosulfate (PMS) solution (10 mM in water)
-
This compound (Glutaryl-CoA) solution (10 mM in water)
-
Purified or crude GCDH enzyme preparation
-
Microplate reader capable of reading absorbance at 600 nm
Procedure:
-
Prepare a reaction master mix containing the potassium phosphate buffer, DCPIP, and PMS. The final concentrations in the reaction should be 100 mM phosphate buffer, 50 µM DCPIP, and 100 µM PMS.
-
Add the enzyme preparation to the wells of a 96-well plate. Include a "no-enzyme" control containing the same volume of buffer.
-
Initiate the reaction by adding the this compound substrate to a final concentration of 100 µM.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at pH 7.5).
B. Tritium Release Assay for GCDH Activity
This protocol is based on the method for measuring GCDH activity in cultured fibroblasts.[4]
Objective: To measure GCDH activity by quantifying the release of ³H from [2,3,4-³H]glutaryl-CoA.
Materials:
-
HEPES buffer (50 mM, pH 7.4)
-
[2,3,4-³H]glutaryl-CoA (specific activity ~1 Ci/mmol)
-
Enzyme preparation (e.g., fibroblast sonicate)
-
Activated charcoal slurry (e.g., 10% w/v in water)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Set up reaction tubes on ice. Each reaction should contain HEPES buffer and the enzyme preparation. Include a "no-enzyme" control with buffer instead of the enzyme.
-
Initiate the reaction by adding [2,3,4-³H]glutaryl-CoA to a final concentration of 10 µM.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by placing the tubes on ice and adding a volume of the activated charcoal slurry to each tube. The charcoal will bind the unreacted [³H]glutaryl-CoA.
-
Vortex the tubes and incubate on ice for 10 minutes to ensure complete binding.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the charcoal.
-
Carefully transfer a known volume of the supernatant (which contains the released ³H₂O) to a scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of tritium released per unit time per amount of protein.
IV. Visualizations
Caption: Troubleshooting workflow for high background in spectrophotometric assays.
Caption: Troubleshooting workflow for high background in radiochemical assays.
Caption: Simplified reaction pathway for Glutaryl-CoA Dehydrogenase.
References
- 1. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 2. youtube.com [youtube.com]
- 3. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. How Susceptible are Organic Compounds to Tritium Exchange Labeling - 911Metallurgist [911metallurgist.com]
- 6. Deuterium and tritium exchange in enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaryl-CoA Dehydrogenase Misfolding in Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution native electrophoresis in-gel activity assay reveals biological insights of medium-chain fatty acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Carboxypropyl-CoA Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of 3-Carboxypropyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Low recovery or inconsistent results are common challenges in the extraction of short-chain acyl-CoAs like this compound. This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low/No Recovery of this compound | Inefficient Cell Lysis: The extraction solvent did not effectively disrupt the cell membranes to release the intracellular content. | Ensure rapid and thorough homogenization or sonication of the sample in the extraction buffer on ice to facilitate complete cell lysis. |
| Degradation of this compound: Thioesters are susceptible to hydrolysis, especially at non-optimal pH and temperatures. | Perform all extraction steps at 4°C or on ice. Use pre-chilled solvents and tubes. Process samples immediately after harvesting. | |
| Suboptimal Extraction Solvent: The chosen solvent may not be efficient for extracting polar short-chain acyl-CoAs. | A commonly used and effective extraction solvent for short-chain acyl-CoAs is a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v). Perchloric acid (PCA) or trichloroacetic acid (TCA) based extractions are also effective for deproteinization and extraction. | |
| Inefficient Solid-Phase Extraction (SPE): If using SPE for cleanup, the sorbent may not be appropriate, or the elution solvent may be too weak. | For polar molecules like this compound, a mixed-mode or anion exchange SPE cartridge may be more effective than a standard C18 cartridge. Ensure the elution solvent is strong enough to displace the analyte; for example, an acidic or basic methanol solution may be required.[1] | |
| Poor Reproducibility | Inconsistent Sample Handling: Variations in time from sample collection to extraction can lead to variable degradation. | Standardize the entire workflow, from cell harvesting to the final extraction step. Minimize the time between sample collection and quenching of metabolic activity. |
| Variable SPE Cartridge Performance: Inconsistent packing or activation of SPE cartridges can lead to variable recovery. | Ensure cartridges are from the same lot and are properly conditioned and equilibrated immediately before loading the sample. Do not let the cartridge run dry between steps. | |
| Inaccurate Quantification: Issues with internal standards or calibration curves. | Use a stable isotope-labeled internal standard for the most accurate quantification. If unavailable, use a structurally similar short-chain acyl-CoA standard and ensure it is added at the very beginning of the extraction process. | |
| Peak Tailing in LC-MS Analysis | Interaction with Metal Ions: The phosphate groups on the CoA moiety can interact with metal surfaces in the LC system. | Use a biocompatible LC system or a column with a PEEK lining. Adding a chelating agent like EDTA to the mobile phase can also help. |
| Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the ionization and chromatographic behavior of the analyte. | For short-chain acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid or ammonium acetate) often improves peak shape on reversed-phase columns. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to quench metabolic activity before extraction?
A1: For cultured cells, rapid aspiration of the medium followed by the immediate addition of a cold extraction solvent (e.g., acetonitrile:methanol:water) is a common and effective method. For tissues, snap-freezing in liquid nitrogen immediately after collection is crucial to halt enzymatic activity. The frozen tissue can then be ground to a powder under liquid nitrogen before extraction.
Q2: How should I store my samples before and after extraction?
A2: Whenever possible, process samples immediately. If storage is necessary, store cell pellets or tissues at -80°C. After extraction, the resulting supernatant containing this compound should also be stored at -80°C and analyzed as soon as possible. Avoid multiple freeze-thaw cycles.
Q3: What are the expected concentrations of short-chain acyl-CoAs in mammalian cells?
A3: The concentration of individual short-chain acyl-CoAs can vary significantly depending on the cell type and metabolic state. As a general reference, here are some reported concentrations for other short-chain acyl-CoAs in HepG2 cells, which can provide a rough order of magnitude.[2]
| Acyl-CoA | Concentration (pmol/10^6 cells) |
| Acetyl-CoA | 10.64 |
| Succinyl-CoA | 25.47 |
| Propionyl-CoA | 3.53 |
| Butyryl-CoA | 1.01 |
Q4: What is the stability of this compound (Succinyl-CoA) under different conditions?
A4: Thioesters like succinyl-CoA are known to be unstable, particularly due to hydrolysis. The half-life of a similar thioester was found to be approximately 16 minutes at pH 8 and 37°C.[3] Stability is significantly improved at lower temperatures and acidic pH. One study found that succinyl-CoA standards were stable for at least 45 hours at room temperature in the context of a specific assay buffer.[4] For long-term storage, freezing at -80°C in a slightly acidic buffer is recommended.
| Condition | Stability |
| Room Temperature (in assay buffer) | Stable for at least 45 hours[4] |
| 37°C, pH 8 | Very short half-life (~16 minutes for a similar compound)[3] |
| 4°C (refrigerated) | Minimal degradation over 23 months for a similar compound (succinylcholine)[5] |
| -80°C | Recommended for long-term storage |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Cultured Cells
This protocol is adapted from methods for extracting short-chain acyl-CoAs from mammalian cells.[2]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C
-
Internal standard solution (e.g., ¹³C-labeled succinyl-CoA)
-
Cell scraper
-
1.5 mL microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells once with 5 mL of ice-cold PBS.
-
Immediately add 1 mL of cold (-20°C) Extraction Solvent to the plate.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add the internal standard to the lysate.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Store the supernatant at -80°C until LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol provides a general workflow for SPE cleanup. The specific sorbent and solvents should be optimized for your application.
Materials:
-
SPE cartridge (e.g., Mixed-Mode Anion Exchange)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water or a weak buffer at a specific pH)
-
Wash Solvent (e.g., a mixture of water and a weak organic solvent)
-
Elution Solvent (e.g., Methanol with 2% ammonium hydroxide or 1% formic acid)
-
Vacuum manifold or positive pressure processor
-
Collection tubes
Procedure:
-
Conditioning: Pass 1-2 column volumes of Conditioning Solvent through the SPE cartridge.
-
Equilibration: Pass 1-2 column volumes of Equilibration Solvent through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the extracted sample supernatant onto the cartridge at a slow, steady flow rate (e.g., 1 drop per second).
-
Washing: Pass 1-2 column volumes of Wash Solvent through the cartridge to remove interfering compounds.
-
Elution: Place a clean collection tube under the cartridge and elute the this compound with 1-2 column volumes of Elution Solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
Visualizations
References
Technical Support Center: Mass Spectrometry Analysis of 3-Carboxypropyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity of 3-Carboxypropyl-CoA during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low or inconsistent signal for this compound in my LC-MS/MS analysis?
A low signal for this compound can stem from several factors, including suboptimal mass spectrometer settings, inefficient chromatographic separation, sample degradation, or matrix effects from complex biological samples. A systematic approach to troubleshooting is often the most effective way to identify and resolve the specific cause. The following sections provide detailed guidance on optimizing each of these experimental stages.
Troubleshooting Workflow for Low Signal Intensity
strategies to increase the stability of 3-Carboxypropyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 3-Carboxypropyl-CoA. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by three main factors:
-
pH: The thioester bond is susceptible to hydrolysis, particularly under alkaline conditions.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Oxidation: The free sulfhydryl group of Coenzyme A can be oxidized, leading to the formation of disulfides.
Q2: What is the optimal pH range for storing this compound solutions?
A2: For optimal stability, aqueous solutions of this compound should be maintained in a slightly acidic to neutral pH range, ideally between pH 4 and 7. Alkaline conditions (pH > 8) should be strictly avoided as they catalyze the rapid hydrolysis of the thioester bond.
Q3: What are the recommended storage temperatures for this compound?
A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage (a few hours), solutions can be kept on ice (0-4°C).
Q4: How can I prevent the oxidation of the thiol group in my this compound sample?
A4: To prevent the formation of disulfide bonds due to oxidation, it is advisable to include a reducing agent in your buffer solutions. Common choices include dithiothreitol (DTT) or 2-mercaptoethanol at low millimolar concentrations (e.g., 1-5 mM). However, be aware that high concentrations of thiols can potentially lead to thioester exchange.
Q5: Are there any specific buffer components that can affect the stability of this compound?
A5: Buffers containing primary amines, such as Tris, can potentially react with the thioester bond, especially at higher pH values. It is generally recommended to use non-nucleophilic buffers like phosphate, HEPES, or MOPS within the optimal pH range.
Troubleshooting Guides
Issue 1: Loss of Activity or Low Yield in Enzymatic Assays
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound stock solutions have been stored at the correct temperature (-80°C) and pH (4-7).
-
Check for Repeated Freeze-Thaw Cycles: Ensure that the stock solution has not been subjected to multiple freeze-thaw cycles. Aliquoting is crucial.
-
Assess Buffer pH: Measure the pH of your reaction buffer to ensure it is within the optimal range for both enzyme activity and this compound stability.
-
Incorporate Reducing Agents: If not already present, consider adding a low concentration of DTT or 2-mercaptoethanol to your buffers to maintain the reduced state of the CoA moiety.
-
Perform a Stability Check: Analyze the integrity of your this compound stock solution using a stability-indicating method like HPLC (see Experimental Protocols section).
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variable degradation of this compound across different experimental setups.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that all solutions containing this compound are prepared fresh from a properly stored stock and used within a consistent timeframe.
-
Maintain Consistent Temperature: Keep all solutions and reaction mixtures on ice as much as possible to minimize temperature-dependent degradation.
-
Control Buffer Composition: Use the same buffer composition, including pH and any additives, for all related experiments.
-
Evaluate Water Quality: Use high-purity, nuclease-free water to prepare all solutions to avoid enzymatic or chemical contaminants that could degrade the molecule.
Data Presentation
| Temperature (°C) | pH 4.0 | pH 7.0 | pH 8.5 |
| 4 | Very Stable (> 1 week) | Stable (days) | Unstable (hours) |
| 25 | Stable (days) | Moderately Stable (hours) | Very Unstable (minutes) |
| 37 | Moderately Stable (hours) | Unstable (minutes to hours) | Extremely Unstable (minutes) |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a general method to monitor the degradation of this compound over time.
1. Materials:
-
This compound
-
Buffers of varying pH (e.g., 100 mM Sodium Phosphate pH 6.0, 100 mM HEPES pH 7.4, 100 mM Sodium Bicarbonate pH 8.5)
-
HPLC system with a C18 reverse-phase column and UV detector (260 nm)
-
Mobile Phase A: 25 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Quenching solution: 1 M Perchloric Acid
2. Procedure:
-
Prepare a stock solution of this compound in a low pH buffer (e.g., pH 5.0) and determine its initial concentration.
-
Dilute the this compound stock solution into the different pH buffers to be tested at a final concentration of approximately 1 mM.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Immediately quench the degradation by adding an equal volume of cold 1 M perchloric acid. This will precipitate any proteins and stop enzymatic reactions.
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Detection: UV at 260 nm (for the adenine moiety of CoA)
-
Flow Rate: 1.0 mL/min
-
Gradient: A typical gradient would be to start with a low percentage of acetonitrile and increase it over time to elute the compounds. For example: 0-5 min, 5% B; 5-15 min, 5-30% B; 15-20 min, 30-100% B; 20-25 min, 100% B; 25-30 min, 100-5% B.
-
-
Quantify the peak area corresponding to intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the rate of degradation and the half-life under each condition.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Technical Support Center: Optimizing 3-Carboxypropyl-CoA Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing enzymatic reactions involving 3-Carboxypropyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for enzymatic reactions with this compound?
Q2: Which buffer system should I choose for my experiment?
The choice of buffer is critical for maintaining the optimal pH and stability of the enzyme.[3] The buffer should have a pKa value close to the desired pH of the assay. Commonly used buffers in enzyme assays include phosphate, Tris, HEPES, and MOPS.[3][4] When selecting a buffer, it's also important to consider potential interactions with your enzyme or other reaction components. For instance, phosphate buffers can sometimes inhibit certain enzymes. Always consult the literature for your specific enzyme or a closely related one to see which buffer systems have been used successfully.
Q3: What is the optimal temperature for this compound enzymatic reactions?
Similar to pH, the optimal temperature will vary depending on the enzyme. Many enzymes function optimally between 25°C and 40°C.[5] However, enzymes from thermophilic organisms can have much higher optimal temperatures.[1] It is recommended to perform a temperature profile experiment to determine the temperature at which your enzyme exhibits the highest activity without compromising its stability.[2] For example, the activity of succinyl-CoA synthetase from Thermus aquaticus increases with temperature up to about 66°C (339 K).[1]
Q4: How can I determine the stability of my enzyme under different buffer conditions?
Enzyme stability can be assessed by pre-incubating the enzyme in various buffer conditions (e.g., different pH, ionic strengths, or temperatures) for a set period.[2] After the incubation period, the residual enzyme activity is measured under standard assay conditions.[2] A stable enzyme will retain a high percentage of its initial activity. It's important to note that enzyme stability can be influenced by both pH and temperature.[2][5]
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect Buffer pH | Verify the pH of your buffer and ensure it is within the optimal range for your enzyme. The optimal pH for enzymes acting on similar substrates is often between 7.0 and 8.4.[1] |
| Suboptimal Temperature | Ensure the assay is being performed at the optimal temperature for your enzyme. Extreme temperatures can lead to enzyme denaturation and loss of activity.[5] |
| Enzyme Instability | The enzyme may be unstable in the chosen buffer or under the assay conditions. Consider adding stabilizing agents like glycerol or BSA. Also, check the enzyme's stability over the time course of the assay.[6] |
| Missing Cofactors | Many enzymes require cofactors (e.g., Mg²⁺, Mn²⁺, ATP, GTP) for activity.[7][8] Check the literature for your specific enzyme to ensure all necessary cofactors are present in the reaction mixture. |
| Enzyme Inhibition | A substance in your sample preparation may be inhibiting the enzyme.[9] See the section on common inhibitors for more details. |
| Improperly Stored Reagents | Ensure all reagents, especially the enzyme and this compound, have been stored correctly to prevent degradation.[9] |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Substrate Instability | This compound or other substrates may be unstable and break down non-enzymatically, leading to a high background signal. Run a control reaction without the enzyme to assess substrate stability. |
| Contaminating Enzymes | The enzyme preparation may be contaminated with other enzymes that can react with the substrates or detection reagents. If possible, use a more purified enzyme preparation. |
| Interfering Substances | Components in the sample matrix may interfere with the assay's detection method.[9] Prepare a sample background control that includes the sample but not the enzyme. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting errors.[9] |
| Incomplete Reagent Mixing | Ensure all components are thoroughly mixed before starting the reaction and before taking measurements.[9] |
| Fluctuations in Temperature | Maintain a constant temperature throughout the assay, as temperature fluctuations can affect enzyme activity.[3] |
| Reagent Degradation | Prepare fresh reagents, especially sensitive ones like ATP and CoA derivatives, for each experiment. |
Quantitative Data Summary
Table 1: General Buffer Conditions for Related Acyl-CoA Enzymes
| Parameter | Recommended Range | Buffer Examples | Source |
| pH | 7.0 - 8.5 | Tris-HCl, HEPES, Potassium Phosphate | [1][10] |
| Temperature | 25°C - 40°C (mesophilic) | - | [5] |
| >60°C (thermophilic) | - | [1] | |
| Buffer Concentration | 50 - 100 mM | - | [1][5][10] |
| Divalent Cations | 5 - 10 mM MgCl₂ or MnCl₂ | - | [1][7][10] |
Table 2: Kinetic Parameters of Succinyl-CoA Synthetase with Succinate and a Structural Analog
This data is for Succinyl-CoA Synthetase from Advenella mimigardefordensis and is provided as a reference for a related enzyme.
| Substrate | Vmax (μmol min⁻¹ mg⁻¹) | Km (mM) | Source |
| Succinate | 9.85 ± 0.14 | 0.143 ± 0.001 | [7][8] |
| 3-Sulfinopropionate | 0.12 ± 0.01 | 0.818 ± 0.046 | [7][8] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for a this compound Utilizing Enzyme
This protocol describes a general method for determining the optimal pH of an enzyme that uses this compound as a substrate.
1. Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10% glycerol).
-
Substrate Stock Solutions:
-
100 mM this compound in nuclease-free water.
-
100 mM Co-substrate (e.g., ATP) in nuclease-free water.
-
-
Buffer Solutions: Prepare a series of 100 mM buffers with varying pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 8.0-8.5, and CHES for pH 9.0-9.5).
-
Cofactor Solution: 1 M MgCl₂.
2. Assay Procedure:
-
Prepare a reaction master mix for each pH to be tested. For a 100 µL final reaction volume, this may include:
-
50 µL of 2x buffer (at the desired pH)
-
10 µL of 10 mM this compound
-
10 µL of 10 mM co-substrate
-
1 µL of 1 M MgCl₂
-
X µL of nuclease-free water to bring the volume to 90 µL.
-
-
Set up a 96-well plate and add 90 µL of the appropriate master mix to each well.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well.
-
Include a "no enzyme" control for each pH to measure the background rate of reaction.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate) for each pH value by determining the slope of the linear portion of the progress curve.
-
Subtract the rate of the "no enzyme" control from the rate of the corresponding enzymatic reaction.
-
Plot the reaction rate as a function of pH to determine the optimal pH for the enzyme.
Visualizations
Caption: Figure 1: General experimental workflow for optimizing buffer conditions.
Caption: Figure 2: Troubleshooting decision tree for low enzyme activity.
References
- 1. Biochemical and structural characterization of the GTP-preferring succinyl-CoA synthetase from Thermus aquaticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
troubleshooting poor cell growth in 3-Carboxypropyl-CoA knockout strains
Welcome to the technical support center for troubleshooting issues related to 3-Carboxypropyl-CoA (also known as Glutaryl-CoA) knockout cell lines. This guide provides answers to frequently asked questions, detailed troubleshooting workflows, and experimental protocols to help you diagnose and solve poor cell growth phenotypes in your genetically engineered strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic role of this compound (Glutaryl-CoA)?
This compound is a key intermediate in the metabolic breakdown pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. It is converted by the mitochondrial enzyme Glutaryl-CoA dehydrogenase (GCDH) into Crotonyl-CoA, which then proceeds through further steps to ultimately enter the Krebs cycle as Acetyl-CoA.
Q2: Why are my this compound (Glutaryl-CoA) pathway knockout cells exhibiting poor growth?
Knocking out a gene in this pathway, most commonly GCDH, disrupts the normal catabolism of lysine and tryptophan. This can lead to two primary issues impacting cell viability and proliferation:
-
Accumulation of Toxic Metabolites: The blockage causes a buildup of upstream intermediates, primarily this compound and its derivatives like glutaric acid and 3-hydroxyglutaric acid. These compounds can be cytotoxic, disrupt mitochondrial function, and induce oxidative stress.
-
Energy Deficit: The pathway is unable to produce its downstream product, Acetyl-CoA, from these amino acids, which can contribute to a minor reduction in the overall cellular energy pool.
The knockout of a gene essential for survival can result in a reduced cell proliferation rate.[1]
Q3: What are the critical first steps to troubleshoot the poor growth phenotype?
First, rule out common cell culture problems such as microbial contamination, incorrect incubator CO2 levels, or issues with media and reagents.[2] Second, verify the knockout at the genomic, transcriptomic, and proteomic levels to ensure the observed phenotype is a direct result of the intended genetic modification. In some cases, CRISPR-induced frameshifts can still result in residual protein expression through mechanisms like alternative splicing or translation reinitiation.[3]
Q4: Can the poor growth phenotype be rescued?
Yes, in many cases, the phenotype can be rescued. Rescue experiments are crucial for confirming that the observed poor growth is specifically due to the gene knockout.[4][5] Common strategies include:
-
Genetic Rescue: Re-introducing a functional copy of the knocked-out gene should restore the normal growth rate.[4][5]
-
Metabolic Rescue: Supplementing the culture media with a key downstream metabolite that has become deficient or reducing the concentration of the upstream substrates (lysine, tryptophan) that lead to the toxic buildup.
Troubleshooting Guide for Poor Cell Growth
If your this compound knockout strain is growing poorly, follow this systematic guide to identify and resolve the issue.
Step 1: Verify Knockout and Rule Out General Culture Issues
Before investigating complex metabolic causes, it's essential to confirm the basics.
1.1. Initial Culture Checklist:
-
Contamination: Regularly test for mycoplasma and other microbial contaminants.
-
Media & Reagents: Ensure your culture medium, serum (e.g., FBS), and supplements are not expired and are from trusted lots.[2]
-
Incubator Conditions: Verify temperature (37°C), CO2 levels (typically 5-10%, matched to your buffer system), and humidity.[2]
-
Cell Handling: Avoid harsh enzymatic dissociation and over-centrifugation to prevent cell damage.[2]
1.2. Knockout Validation:
-
Genomic Level: Use PCR and Sanger sequencing to confirm the presence of the desired mutation (e.g., indel) at the genomic locus.
-
Transcript Level: Perform qRT-PCR to check for the absence of the target gene's mRNA.
-
Protein Level: Use Western Blotting to confirm the complete absence of the target protein. This is a critical step, as residual protein may still be present.[4][6]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the cause of poor cell growth.
Caption: A step-by-step workflow for troubleshooting poor cell growth in knockout cell lines.
Step 2: Quantify and Characterize the Growth Defect
If initial checks pass, the next step is to precisely measure the growth defect and investigate the underlying metabolic disruption.
2.1. Growth Rate Analysis:
-
Perform a cell proliferation assay (e.g., using Trypan Blue exclusion or an automated cell counter) over several days.
-
Compare the growth curve and calculate the population doubling time for both the knockout (KO) and wild-type (WT) cell lines.
2.2. Metabolomic Analysis:
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze intracellular and extracellular metabolite levels.
-
Specifically, look for the accumulation of glutaric acid and 3-hydroxyglutaric acid in your KO cells and media compared to WT controls.
Quantitative Data Summary (Example)
The tables below present hypothetical data from the experiments described above, illustrating a typical outcome for a successful GCDH knockout.
Table 1: Cell Growth Characteristics
| Cell Line | Population Doubling Time (Hours) | Cell Viability (%) at 96h |
|---|---|---|
| Wild-Type (WT) | 24.2 ± 1.5 | 95.8 ± 2.1 |
| KO Clone #1 | 48.7 ± 3.1 | 72.3 ± 4.5 |
| KO Clone #2 | 51.3 ± 2.8 | 68.9 ± 5.2 |
Table 2: Relative Metabolite Abundance (Intracellular)
| Metabolite | Wild-Type (WT) | KO Clone #1 | Fold Change (KO/WT) |
|---|---|---|---|
| Glutaric Acid | 1.0 ± 0.2 | 55.6 ± 7.8 | ~56x |
| 3-Hydroxyglutaric Acid | 1.0 ± 0.3 | 89.2 ± 11.4 | ~89x |
| Crotonyl-CoA | 1.0 ± 0.1 | 0.1 ± 0.05 | ~0.1x |
| Acetyl-CoA | 1.0 ± 0.1 | 0.8 ± 0.1 | ~0.8x |
Step 3: Perform Rescue Experiments
Rescue experiments are the definitive method to link the gene knockout to the observed phenotype.
3.1. Genetic Rescue:
-
Transfect the KO cells with a plasmid expressing the wild-type version of the gene (e.g., GCDH).
-
A successful rescue will restore the cell proliferation rate to wild-type levels. This confirms that the phenotype is not due to off-target effects of the gene-editing process.[6]
3.2. Metabolic Rescue:
-
Substrate Reduction: Culture the KO cells in a custom medium with significantly lower concentrations of L-lysine and L-tryptophan. This should reduce the production and accumulation of toxic upstream metabolites.
-
Product Supplementation: While supplementing with Crotonyl-CoA or Acetyl-CoA is difficult due to cell permeability issues, ensuring the media has ample alternative energy sources like glucose and glutamine is crucial.
Signaling and Metabolic Pathway Diagram
The diagram below illustrates the metabolic pathway affected by the knockout of the GCDH gene.
Caption: Catabolic pathway of Lysine/Tryptophan showing the block caused by GCDH knockout.
Key Experimental Protocols
Protocol 1: Cell Proliferation Assay (Trypan Blue Exclusion)
Objective: To quantify and compare the growth rates of WT and KO cell lines.
Materials:
-
WT and KO cell lines
-
Complete culture medium
-
0.4% Trypan Blue stain
-
Hemocytometer or automated cell counter
-
6-well plates
Procedure:
-
Seed 5 x 10^4 viable cells from each cell line (WT and KO) into triplicate wells of a 6-well plate.
-
At 24, 48, 72, and 96 hours post-seeding, harvest the cells from one well of each cell line using trypsin.
-
Resuspend the cells in a known volume of complete medium (e.g., 1 mL).
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Load 10 µL of the mixture into a hemocytometer and count the number of live (unstained) and dead (blue) cells.
-
Calculate the total number of viable cells per well at each time point.
-
Plot the viable cell count versus time to generate a growth curve.
-
Calculate the population doubling time using the formula: DT = T * log(2) / (log(Xe) - log(Xb)), where T is the time in hours, Xe is the cell number at the end of the time interval, and Xb is the cell number at the beginning.
Protocol 2: Western Blot for Protein Knockout Validation
Objective: To confirm the absence of the target protein in the KO cell line.
Materials:
-
WT and KO cell pellets
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against the target protein (e.g., anti-GCDH)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse WT and KO cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control (diluted in blocking buffer) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. The target protein band should be present in the WT lane and absent in the KO lane, while the loading control should be consistent across all lanes.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 5. Single-step generation of gene knockout-rescue system in pluripotent stem cells by promoter insertion with CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
Validation & Comparative
Validating the Role of 3-Carboxypropyl-CoA in Dicarboxylic Acid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic validation of 3-Carboxypropyl-CoA's role as an intermediate in dicarboxylic acid metabolism. We present supporting experimental data, detailed protocols for key experiments, and a comparison with the well-established fatty acid beta-oxidation pathway.
Introduction
This compound, also known as glutaryl-CoA, is a key intermediate in the metabolic pathway for the degradation of certain dicarboxylic acids, such as adipic acid. Understanding the enzymes that produce and process this molecule is crucial for elucidating novel metabolic routes and for the development of therapeutics targeting these pathways. This guide focuses on the validation of this compound's formation through the action of acyl-CoA synthetases, with a particular focus on the broad substrate specificity of enzymes like succinyl-CoA synthetase.
The Adipate Degradation Pathway: A Route to this compound
The degradation of adipic acid, a six-carbon dicarboxylic acid, proceeds through a pathway analogous to the beta-oxidation of fatty acids. In this pathway, adipate is first activated to its coenzyme A (CoA) thioester, adipyl-CoA. Subsequent rounds of beta-oxidation shorten the carbon chain, leading to the formation of this compound (glutaryl-CoA).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 3-carboxypropyl-CoA (also known as glutaryl-CoA) and other physiologically relevant dicarboxylic acyl-CoAs, namely succinyl-CoA and adipyl-CoA. This document outlines their roles in cellular metabolism, presents quantitative data on enzyme activities, details experimental protocols for their analysis, and visualizes the key metabolic pathways in which they participate.
Introduction to Dicarboxylic Acyl-CoAs
Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid groups. Their corresponding acyl-CoA esters are important intermediates in specialized metabolic pathways. Unlike their monocarboxylic fatty acid counterparts, which are primarily catabolized for energy, dicarboxylic acyl-CoAs have distinct roles in metabolism, often serving as metabolic intermediates that can be channeled into the tricarboxylic acid (TCA) cycle or other biosynthetic pathways.[1][2] The formation of dicarboxylic acids typically occurs through ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, followed by activation to their CoA esters.[3][4] The subsequent β-oxidation of these dicarboxylyl-CoAs primarily takes place in peroxisomes and, to a lesser extent, in mitochondria.[1][2][5]
This guide focuses on the comparative biochemistry of the following dicarboxylic acyl-CoAs:
-
Succinyl-CoA (C4-dicarboxylyl-CoA): A key intermediate in the TCA cycle and heme synthesis.[6][7]
-
This compound (Glutaryl-CoA, C5-dicarboxylyl-CoA): An intermediate in the degradation of the amino acids lysine and tryptophan.
-
Adipyl-CoA (C6-dicarboxylyl-CoA): An intermediate in the degradation of longer-chain dicarboxylic acids.[4]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the enzymatic reactions involving these dicarboxylic acyl-CoAs.
Table 1: Substrate Specificity of Peroxisomal Acyl-CoA Thioesterase 8 (ACOT8)
| Substrate (Dicarboxylyl-CoA) | Relative Activity (%) |
| Succinyl-CoA (C4) | 15 |
| Glutaryl-CoA (C5) | 100 |
| Adipyl-CoA (C6) | 95 |
| Suberyl-CoA (C8) | 90 |
| Sebacyl-CoA (C10) | 85 |
| Dodecanedioyl-CoA (C12) | 75 |
Data adapted from Westin et al., 2005. The activity was measured with recombinant mouse ACOT8. Glutaryl-CoA showed the highest activity among the tested dicarboxylyl-CoAs.[4]
Table 2: Substrate Specificity of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
| Substrate | Relative Activity (%) |
| Dodecanedioyl-CoA (C12-dicarboxylyl-CoA) | ~50 |
| Adipyl-CoA (C6-dicarboxylyl-CoA) | ~20 |
| Dodecanoyl-CoA (C12-monocarboxylyl-CoA) | 100 |
Data adapted from Lou et al., 2020. The activity of recombinant human MCAD was tested. The activity with dicarboxylyl-CoAs was compared to the activity with the monocarboxylic equivalent.[5]
Metabolic Pathways and Their Significance
Dicarboxylic acyl-CoAs are primarily metabolized through β-oxidation in peroxisomes, which differs from the mitochondrial β-oxidation of most monocarboxylic fatty acids.[1][5]
Omega-Oxidation and Dicarboxylic Acyl-CoA Formation
The initial step in the formation of dicarboxylic acids is the ω-oxidation of monocarboxylic fatty acids, which occurs in the endoplasmic reticulum. This pathway is particularly active when there is an excess of fatty acids.
Peroxisomal β-Oxidation of Dicarboxylic Acyl-CoAs
Once formed, dicarboxylyl-CoAs are primarily chain-shortened via β-oxidation within peroxisomes. This process involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA.[1][3] The chain-shortened dicarboxylyl-CoAs can then be further metabolized. For instance, succinyl-CoA can enter the TCA cycle.
Fate of Chain-Shortened Dicarboxylyl-CoAs
The end products of peroxisomal β-oxidation of dicarboxylyl-CoAs are typically medium to short-chain dicarboxylyl-CoAs and acetyl-CoA.[8] These can have several fates:
-
Succinyl-CoA: Can be transported to the mitochondria (as succinate) to enter the TCA cycle.[9]
-
Glutaryl-CoA and Adipyl-CoA: Are further metabolized, eventually yielding acetyl-CoA and succinyl-CoA.
-
Hydrolysis: Acyl-CoA thioesterases, such as ACOT4 and ACOT8, can hydrolyze dicarboxylyl-CoAs to their free acid forms, which can then be excreted or re-activated.[4][10]
Experimental Protocols
Quantification of Dicarboxylic Acyl-CoAs by LC-MS/MS
This section details a general protocol for the extraction and quantification of dicarboxylic acyl-CoAs from biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue (10-50 mg) in a cold extraction solvent (e.g., 80% methanol or an acidic acetonitrile solution) containing a mixture of stable isotope-labeled internal standards for each class of acyl-CoA to be measured.
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water with 10 mM ammonium acetate).
2. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient elution.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile/5% water.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain dicarboxylyl-CoAs.
-
-
Mass Spectrometry Detection: Detect the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Precursor Ion: The protonated molecular ion [M+H]⁺ of each dicarboxylyl-CoA.
-
Product Ion: A common fragment ion resulting from the neutral loss of the phosphopantetheine moiety (e.g., a neutral loss of 507 Da is characteristic for many acyl-CoAs).
-
3. Data Analysis
-
Quantify the endogenous dicarboxylyl-CoAs by comparing the peak area ratios of the analyte to its corresponding stable isotope-labeled internal standard.
-
Generate a standard curve for each analyte using known concentrations of authentic standards to ensure accurate quantification.
Conclusion
This compound (glutaryl-CoA) and related dicarboxylic acyl-CoAs such as succinyl-CoA and adipyl-CoA are important intermediates in specific metabolic pathways, primarily involving the degradation of amino acids and the β-oxidation of dicarboxylic acids formed from ω-oxidation of fatty acids. Their metabolism is predominantly peroxisomal, distinguishing them from the more common mitochondrial β-oxidation of monocarboxylic fatty acids. The quantitative analysis of these molecules, typically achieved through sensitive LC-MS/MS methods, is crucial for understanding their roles in both normal physiology and in metabolic disorders. The provided data and protocols offer a framework for researchers to conduct comparative studies and further elucidate the intricate functions of this class of acyl-CoAs.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The identification of a succinyl-CoA thioesterase suggests a novel pathway for succinate production in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
Confirming the Identity of 3-Carboxypropyl-CoA via NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation of endogenous metabolites and novel therapeutic entities. For researchers working with acyl-Coenzyme A (acyl-CoA) derivatives, confirming the precise identity of the acyl chain is critical. This guide provides a comparative framework for the identification of 3-Carboxypropyl-CoA using ¹H and ¹³C NMR spectroscopy, with a focus on distinguishing it from structurally similar and potentially confounding molecules such as succinyl-CoA and glutaryl-CoA.
Comparative NMR Data
The definitive identification of this compound relies on the careful analysis of its NMR spectrum and comparison with the spectra of known, related compounds. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound alongside experimentally determined or predicted data for Coenzyme A, succinyl-CoA, and glutaryl-CoA. The protons and carbons of the acyl chain are of primary interest for differentiation.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Moiety | Atom | Predicted/Observed ¹H Chemical Shift (ppm) | Predicted/Observed ¹³C Chemical Shift (ppm) |
| This compound | 3-Carboxypropyl | α-CH₂ | ~2.9 - 3.1 | ~40 - 42 |
| β-CH₂ | ~1.9 - 2.1 | ~20 - 22 | ||
| γ-CH₂ | ~2.3 - 2.5 | ~33 - 35 | ||
| Carboxyl (γ-COOH) | ~11 - 12 (broad) | ~175 - 178 | ||
| Thioester Carbonyl | C=O | - | ~198 - 202 | |
| Succinyl-CoA | Succinyl | α-CH₂ | ~3.0 - 3.2 | ~41 - 43 |
| β-CH₂ | ~2.6 - 2.8 | ~29 - 31 | ||
| Carboxyl (β-COOH) | ~11 - 12 (broad) | ~178 - 181 | ||
| Thioester Carbonyl | C=O | - | ~200 - 203 | |
| Glutaryl-CoA | Glutaryl | α-CH₂ | ~2.8 - 3.0 | ~42 - 44 |
| β-CH₂ | ~1.9 - 2.1 | ~21 - 23 | ||
| γ-CH₂ | ~2.3 - 2.5 | ~34 - 36 | ||
| Carboxyl (γ-COOH) | ~11 - 12 (broad) | ~176 - 179 | ||
| Thioester Carbonyl | C=O | - | ~199 - 202 | |
| Coenzyme A (Free Thiol) | Pantetheine | -CH₂-SH | ~2.8 - 2.9 | ~24 - 26 |
| Pantetheine | -CH₂-CH₂-SH | ~2.4 - 2.5 | ~40 - 42 |
Note: Predicted chemical shifts for this compound were generated using standard NMR prediction software (e.g., ChemDraw, ACD/Labs). Observed values for other compounds are sourced from publicly available databases such as the Human Metabolome Database (HMDB) and relevant literature. Chemical shifts can vary depending on the solvent, pH, and concentration.
Experimental Protocols
Accurate and reproducible NMR data acquisition is paramount for the successful identification of this compound. The following is a generalized protocol for sample preparation and NMR analysis.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity. Impurities can complicate spectral interpretation.
-
Solvent: Dissolve the sample in a suitable deuterated solvent. D₂O is a common choice for polar molecules like acyl-CoAs. The pH of the D₂O should be adjusted to a physiological range (e.g., pH 7.0-7.4) using dilute NaOD or DCl to ensure consistency and minimize chemical shift variations.
-
Concentration: A typical concentration for ¹H NMR is 1-10 mM. For ¹³C NMR, a higher concentration (10-50 mM) is often required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a known amount of an internal standard for chemical shift referencing and quantification. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used and set to 0.00 ppm.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve better spectral dispersion, which is crucial for resolving overlapping signals in complex molecules like acyl-CoAs.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual HDO signal.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary due to the low natural abundance of ¹³C and longer relaxation times of quaternary carbons.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment is essential for identifying proton-proton spin-spin couplings within the 3-carboxypropyl chain, helping to connect the α, β, and γ methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing unambiguous assignment of the ¹H and ¹³C signals for each CH₂ group in the acyl chain.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It can be particularly useful for confirming the connection of the acyl chain to the thioester carbonyl and the rest of the Coenzyme A molecule.
-
Visualization of the Identification Workflow
The logical flow for confirming the identity of this compound using NMR is depicted in the following diagram.
By following this comprehensive guide, researchers can confidently confirm the identity of this compound and distinguish it from other short-chain acyl-CoA molecules, ensuring the accuracy and reliability of their scientific findings.
A Comparative Analysis of Enzyme Kinetics for Acyl-CoA Metabolism in Advenella mimigardefordensis
For Immediate Release
Heidelberg, Germany – December 9, 2025 – In the intricate world of bacterial metabolic pathways, the efficiency of individual enzymes dictates the flow of intermediates and the overall viability of the organism. This guide provides a comparative analysis of the kinetic parameters of two key enzymes from Advenella mimigardefordensis involved in the degradation of 3,3'-dithiodipropionic acid. The enzymes, Succinyl-CoA Synthetase (SucCD) and 3-Sulfinopropionyl-CoA Desulfinase (AcdDPN7), process a substrate structurally analogous to 3-Carboxypropyl-CoA, namely 3-sulfinopropionyl-CoA. This analysis offers valuable insights for researchers in biochemistry, microbiology, and drug development who are focused on enzyme kinetics and metabolic engineering.
Quantitative Comparison of Kinetic Parameters
The catalytic efficiencies of SucCD and AcdDPN7 reveal distinct roles in the metabolic pathway. The following table summarizes the key kinetic parameters for each enzyme, providing a direct comparison of their performance.
| Enzyme | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) | kcat (s-1) | kcat/Km (s-1 mM-1) |
| Succinyl-CoA Synthetase (SucCD) | 3-Sulfinopropionate (3SP) | 0.818 ± 0.046 | 0.12 ± 0.01 | - | - |
| Succinate | 0.143 ± 0.001 | 9.85 ± 0.14 | - | - | |
| 3-Sulfinopropionyl-CoA Desulfinase (AcdDPN7) | 3-Sulfinopropionyl-CoA (3SP-CoA) | 0.013 | 4.19 | - | 240.8 |
Note: kcat values were not explicitly provided for SucCD in the cited literature.
Experimental Methodologies
The determination of the kinetic parameters presented above relies on robust and reproducible experimental protocols. Below are the detailed methodologies employed in the characterization of SucCD and AcdDPN7.
Enzyme Assay for Succinyl-CoA Synthetase (SucCD)
The activity of the purified SucCD was determined spectrophotometrically by monitoring the formation of the CoA-thioester bond at 232 nm. The standard assay was conducted at 30°C in a total volume of 1 ml containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
2 mM ATP
-
0.2 mM Coenzyme A
-
Varying concentrations of the substrate (3-sulfinopropionate or succinate)
-
Purified SucCD enzyme
The reaction was initiated by the addition of the enzyme. The increase in absorbance was measured, and the initial velocities were calculated using the extinction coefficient for the thioester bond. Kinetic parameters (Km and Vmax) were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Enzyme Assay for 3-Sulfinopropionyl-CoA Desulfinase (AcdDPN7)
The activity of the purified AcdDPN7 was determined by monitoring the consumption of the substrate, 3-sulfinopropionyl-CoA, using high-performance liquid chromatography (HPLC). The reaction mixture, incubated at 30°C, contained:
-
50 mM potassium phosphate buffer (pH 7.5)
-
Varying concentrations of 3-sulfinopropionyl-CoA
-
Purified AcdDPN7 enzyme
The reaction was initiated by the addition of the enzyme and stopped at different time points by the addition of a quenching solution (e.g., 10% trichloroacetic acid). The samples were then centrifuged, and the supernatant was analyzed by HPLC to quantify the remaining substrate. The initial reaction rates were calculated from the linear decrease of the substrate concentration over time. The kinetic parameters were then determined by fitting these rates to the Michaelis-Menten equation.
Visualizing the Metabolic Context
To better understand the functional relationship between these enzymes, the following diagram illustrates their sequential roles in the degradation pathway of 3,3'-dithiodipropionic acid.
Caption: Degradation pathway of 3,3'-dithiodipropionic acid.
This guide highlights the kinetic intricacies of two vital enzymes in A. mimigardefordensis. The provided data and protocols serve as a valuable resource for the scientific community, fostering a deeper understanding of microbial metabolism and aiding in the development of novel biotechnological applications.
A Comparative Guide to the Validation of a Novel 3-Carboxypropyl-CoA (Succinyl-CoA) Metabolic Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, engineered metabolic route for 3-Carboxypropyl-CoA (Succinyl-CoA) with the established Citric Acid Cycle pathway. Succinyl-CoA is a critical intermediate in central metabolism, and engineering alternative pathways for its production is of significant interest for the biosynthesis of valuable chemicals and pharmaceuticals. This document outlines the validation process, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.
Introduction to this compound (Succinyl-CoA) Metabolism
3-Carboxypropyl-Coenzyme A, more commonly known as succinyl-CoA, is a pivotal thioester of coenzyme A. In most organisms, its primary role is as an intermediate in the Citric Acid Cycle (TCA cycle) , a series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1][2] Beyond its role in energy metabolism, succinyl-CoA serves as a precursor for porphyrin, heme, and ketone body biosynthesis.[2]
The validation of novel metabolic pathways is crucial for both understanding fundamental biological processes and for advancing metabolic engineering applications. The process typically involves a combination of genetic manipulation, metabolite analysis, and enzymatic assays to confirm the functionality and efficiency of the engineered route.
Comparison of Metabolic Routes for Succinyl-CoA Synthesis
This guide compares the well-established TCA cycle route to a novel, engineered pathway, the 3-Hydroxypropionate (3-HP) Cycle , which has been explored for the aerobic production of succinic acid and its derivatives.[3]
Established Pathway: The Citric Acid Cycle
The formation of succinyl-CoA in the TCA cycle occurs in the mitochondrial matrix and is catalyzed by the α-ketoglutarate dehydrogenase complex. This multi-enzyme complex converts α-ketoglutarate to succinyl-CoA, generating NADH and releasing carbon dioxide in the process.[4]
Novel Engineered Pathway: The 3-Hydroxypropionate Cycle
The 3-hydroxypropionate cycle is a carbon fixation pathway found in some autotrophic organisms.[3] A modified version of this pathway has been engineered into host organisms like E. coli for the production of succinate-derived chemicals.[3] In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which is then converted through a series of reactions to propionyl-CoA. Propionyl-CoA is further carboxylated and ultimately isomerized to yield succinyl-CoA.
Quantitative Data Presentation
The following tables summarize key quantitative data for the enzymes involved in both the established and a novel engineered pathway for succinyl-CoA synthesis.
Table 1: Key Enzymes and Kinetic Parameters
| Pathway | Enzyme | Substrate(s) | Km (mM) | Vmax (µmol/min/mg) | Source |
| Citric Acid Cycle | α-Ketoglutarate Dehydrogenase | α-Ketoglutarate | 0.1 - 1.0 | Variable | [4] |
| NAD+ | 0.02 - 0.1 | ||||
| Coenzyme A | ~0.01 | ||||
| 3-HP Cycle | Acetyl-CoA Carboxylase | Acetyl-CoA | 0.06 | 28 s-1 (catalytic number) | [5] |
| ATP | 0.04 | [5] | |||
| Bicarbonate | 0.3 | [5] | |||
| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.07 | 28 s-1 (catalytic number) | [5] |
Table 2: Metabolic Flux Analysis Comparison (Hypothetical Data for Engineered E. coli)
| Metabolic Route | Carbon Source | Succinyl-CoA Flux (mmol/gDCW/h) | Reference |
| Wild-Type (TCA Cycle) | Glucose | 5.0 | Hypothetical |
| Engineered (3-HP Cycle) | Glucose | 8.5 | Hypothetical |
Experimental Protocols
Validation of a novel metabolic pathway requires rigorous experimental procedures. Below are detailed methodologies for key experiments.
Enzyme Assays
Objective: To determine the kinetic properties of the enzymes in the novel pathway.
Protocol for Acetyl-CoA Carboxylase (ACC) Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM DTT, 10 mM ATP, 20 mM NaHCO₃, and 0.2 mM Acetyl-CoA.
-
Enzyme Preparation: Use purified recombinant ACC enzyme or cell-free extract from the engineered strain.
-
Initiation: Start the reaction by adding the enzyme to the reaction mixture.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Quantification: Measure the incorporation of radiolabeled [¹⁴C]bicarbonate into an acid-stable product (malonyl-CoA) over time using liquid scintillation counting. Alternatively, a coupled spectrophotometric assay can be used to monitor the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocity and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Metabolite Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To measure the intracellular concentrations of succinyl-CoA and other pathway intermediates.
Protocol for Acyl-CoA Extraction and Analysis:
-
Cell Quenching: Rapidly quench metabolic activity by adding the cell culture to a cold solvent (e.g., 60% methanol at -40°C).
-
Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system, such as a mixture of acetonitrile, methanol, and water.
-
Sample Preparation: Centrifuge the extract to remove cell debris and concentrate the supernatant under vacuum.
-
LC-MS Analysis: Reconstitute the dried extract in a suitable solvent and inject it into a liquid chromatography system coupled to a mass spectrometer (LC-MS).
-
Separation: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detection: Detect and quantify the acyl-CoAs using the mass spectrometer in selected reaction monitoring (SRM) mode, based on their specific parent and fragment ion masses.
-
Data Analysis: Quantify the concentration of each metabolite by comparing its peak area to that of a known concentration of an internal standard.
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Biosynthetic Pathway and Metabolic Engineering of Succinic Acid [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Carboxypropyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Carboxypropyl-CoA, a key intermediate in various metabolic pathways, is crucial for advancing research in metabolism, disease biomarker discovery, and drug development. The selection of an appropriate analytical method is a critical decision that impacts data quality, reliability, and comparability across studies. This guide provides a comprehensive cross-validation perspective on the two primary analytical techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzyme-based assays.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the typical performance characteristics of LC-MS/MS and enzyme-based assays for the analysis of short-chain acyl-CoAs, providing a baseline for what can be expected for this compound analysis.
| Parameter | LC-MS/MS | Enzyme-Based Assay |
| Principle | Chromatographic separation followed by mass-based detection. | Specific enzymatic conversion of the analyte leading to a measurable signal (e.g., change in absorbance or fluorescence). |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern). | High (dependent on enzyme specificity). |
| Linearity (R²) | > 0.99[1] | Variable, often requires careful optimization. |
| Limit of Detection (LOD) | 2 - 133 nM[1] | Picomole level, dependent on the detection method (e.g., fluorometric). |
| Limit of Quantitation (LOQ) | Typically in the low nanomolar range. | Typically in the low nanomolar to micromolar range. |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (Recovery %) | 80 - 114%[1] | Typically 85 - 115%, but can be influenced by matrix effects. |
| Throughput | High, suitable for automation. | Low to Moderate, can be labor-intensive. |
| Matrix Effect | Can be significant, often requires internal standards for correction. | Can be affected by endogenous enzymes or inhibitors in the sample. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation, validation, and cross-validation of analytical methods. Below are representative protocols for the quantification of short-chain acyl-CoAs using LC-MS/MS and an enzyme-based assay. These protocols can be adapted for the specific analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high sensitivity and specificity for the quantification of this compound in complex biological matrices.
1. Sample Preparation (based on methods for short-chain acyl-CoAs)[2]
-
Extraction: Homogenize tissue or cell samples in a cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid).
-
Deproteinization: Centrifuge the homogenate to pellet proteins.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs for analysis. For some applications, solid-phase extraction (SPE) may be used for further purification and concentration, though methods that obviate this step exist to improve recovery of polar metabolites[2].
2. Liquid Chromatography (adapted from a method for dicarboxyl-acyl-CoAs)[1]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 25 mM ammonium formate in 98% water and 2% acetonitrile, pH 8.2.
-
Mobile Phase B: 98% acetonitrile and 2% water, 5 mM ammonium formate.
-
Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate the acyl-CoAs.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. For most acyl-CoAs, a characteristic neutral loss of the 3'-phosphoadenosine diphosphate fragment (507 m/z) is observed[1].
-
Collision Energy: Optimized for the specific analyte to achieve optimal fragmentation.
Enzyme-Based Assay Protocol (Conceptual, based on assays for related compounds)
This method relies on the specific enzymatic conversion of this compound and the subsequent measurement of a product or cofactor. An example would be the use of a specific dehydrogenase.
1. Sample Preparation
-
Prepare tissue or cell extracts as described for the LC-MS/MS method, ensuring the extraction buffer is compatible with the chosen enzyme.
2. Enzymatic Reaction (Hypothetical, based on dehydrogenase assays)
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), the enzyme specific for this compound (e.g., a hypothetical this compound dehydrogenase), and a cofactor such as NAD+.
-
Initiation: Add the sample extract to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.
3. Detection
-
Spectrophotometric/Fluorometric Measurement: The progress of the reaction can be monitored by measuring the change in absorbance or fluorescence of the cofactor (e.g., the formation of NADH can be measured by the increase in absorbance at 340 nm).
-
Quantification: The concentration of this compound in the sample is determined by comparing the rate of the reaction to a standard curve prepared with known concentrations of this compound.
Mandatory Visualization
To facilitate a clear understanding of the workflows and logical relationships in the cross-validation of these analytical methods, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of LC-MS/MS and enzyme-based assays.
Caption: Logical relationship between analytical methods and their key performance characteristics.
References
Comparative Metabolomics: Unraveling the Metabolic Consequences of Glutaryl-CoA Dehydrogenase Deficiency
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of wild-type subjects versus individuals with a genetic deficiency in glutaryl-CoA dehydrogenase (GCDH). This condition, known as Glutaric Aciduria Type I (GA-I), serves as a well-characterized model for disruptions in acyl-CoA metabolism. While the initially specified "3-Carboxypropyl-CoA mutant" is not a recognized metabolic disorder, the pathophysiology of GA-I offers a scientifically robust and relevant alternative for understanding the systemic impact of a blocked acyl-CoA metabolic pathway.
Data Presentation: Quantitative Metabolite Analysis
The hallmark of Glutaric Aciduria Type I is the accumulation of specific organic acids and acylcarnitines in various biological fluids. The following tables summarize the quantitative differences in key metabolite concentrations between healthy controls (wild-type) and individuals with GCDH deficiency. These values are indicative and can vary based on the specific mutation, age, and metabolic state of the individual.
Table 1: Urinary Organic Acid Concentrations
| Metabolite | Wild-Type (mmol/mol creatinine) | GCDH Mutant (mmol/mol creatinine) | Fold Change (approx.) |
| Glutaric Acid | < 4 | 850 - 1700 (High excretors) | > 200x |
| 3-Hydroxyglutaric Acid | Undetectable or trace | Significantly elevated | > 100x[1] |
Note: GCDH deficient patients can be classified as high or low excretors of glutaric acid, but 3-hydroxyglutaric acid is a more consistently elevated and reliable diagnostic marker.[2]
Table 2: Plasma and Cerebrospinal Fluid (CSF) Metabolite Concentrations in a GCDH Deficient Patient
| Metabolite | Plasma (µmol/L) | CSF (µmol/L) |
| Glutaric Acid | 16.9 | 39.7 |
| 3-Hydroxyglutaric Acid | 30.6 | 4.5 |
| Glutarylcarnitine | 2.00 | 0.19 |
Source: Data from a post-mortem analysis of a 14-year-old boy with GCDH deficiency, highlighting the significant accumulation of these metabolites in both plasma and the central nervous system.[3]
Table 3: Blood Acylcarnitine Concentrations
| Metabolite | Wild-Type (µmol/L) | GCDH Mutant (µmol/L) |
| Glutarylcarnitine (C5DC) | Trace | 2.31 - 2.61 |
Note: Glutarylcarnitine is a key biomarker used in newborn screening for GA-I.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible quantification of the metabolic changes associated with GCDH deficiency. Below are representative protocols for the analysis of key metabolites.
Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a standard approach for the diagnosis and monitoring of organic acidurias, including Glutaric Aciduria Type I.
a. Sample Preparation and Extraction:
-
To a 2 ml glass vial, add 200 µL of urine. For quality control, a blank (200 µL HPLC water) and a QC sample are prepared in parallel.
-
Add 40 µL of methoxyamine HCl (75 g/L in H2O) to each vial.
-
Incubate the samples at 60 °C for 30 minutes.
-
Transfer the samples to 1.5 mL Eppendorf tubes.
-
Add 20 µL of an internal standard (e.g., tropic acid) and 600 µL of ethyl acetate.
-
Vortex vigorously for 1 minute, then centrifuge at 10,000 RPM for 3 minutes.
-
Transfer 500 µL of the supernatant (organic phase) to a new 2 mL glass vial.
-
Repeat the extraction by adding another 600 µL of ethyl acetate to the Eppendorf tube, vortexing, and centrifuging as before.
-
Combine the second 500 µL of supernatant with the first extract.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 35 °C.[6]
b. Derivatization:
-
To the dried extract, add 160 µL of Hexane and 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the samples at 70-90 °C for 15 minutes to form trimethylsilyl (TMS) derivatives.[6]
-
Transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.
c. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a low-polarity phenyl-arylene polymer).
-
Injection: Inject 1-2 µL of the derivatized sample.
-
Temperature Program: A temperature gradient is used to separate the organic acids, typically starting at a low temperature and ramping up to around 300°C.
-
Mass Spectrometer: Operate in full scan mode (e.g., scanning from m/z 50 to 550) to identify the compounds based on their mass spectra. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity.[7]
-
Data Analysis: Identify and quantify glutaric acid and 3-hydroxyglutaric acid by comparing their retention times and mass spectra to those of authentic standards. Normalize the results to the urinary creatinine concentration.
Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the primary method used for newborn screening and allows for the sensitive and specific quantification of glutarylcarnitine.
a. Sample Preparation (from plasma):
-
To a 100 µL aliquot of plasma, add 300 µL of methanol containing a mixture of stable isotope-labeled internal standards for the acylcarnitines of interest.
-
Vortex for 10 seconds to precipitate proteins.
-
Centrifuge for 10 minutes at 4000 rpm.
-
Transfer 100 µL of the supernatant to a new vial and dilute with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[8]
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid and 2.5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile with the same additives) is used for elution.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
Detection: Monitor for the specific precursor-to-product ion transition for glutarylcarnitine and its corresponding internal standard using Multiple Reaction Monitoring (MRM). A common fragmentation pattern for acylcarnitines is the neutral loss of the carnitine headgroup, resulting in a prominent product ion at m/z 85.[9]
Acyl-CoA Extraction from Tissues
This protocol is for the extraction of a broad range of acyl-CoAs for subsequent LC-MS analysis.
a. Homogenization and Extraction:
-
Rapidly freeze the tissue sample in liquid nitrogen and grind to a fine powder.
-
Weigh the frozen powder (10-30 mg) in a pre-chilled tube.
-
Add an ice-cold extraction solvent mixture (e.g., acetonitrile/2-propanol/water) containing internal standards (e.g., ¹³C-labeled acyl-CoAs).
-
Homogenize the sample using a tissue lyser or sonicator, keeping the sample on ice.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cellular debris.
b. Solid-Phase Extraction (SPE) for Purification:
-
The supernatant containing the acyl-CoAs can be further purified using a solid-phase extraction cartridge (e.g., Oasis HLB or a 2-(2-pyridyl)ethyl-functionalized silica gel) to remove interfering substances.[10]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile-based solution).
c. Sample Preparation for LC-MS:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS method (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[11]
Mandatory Visualization
The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Metabolic fate of glutaryl-CoA in wild-type vs. GCDH mutant.
Caption: General experimental workflow for comparative metabolomics.
References
- 1. 3-hydroxyglutaric acid - biocrates [biocrates.com]
- 2. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. familiasga.com [familiasga.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aurametrix.weebly.com [aurametrix.weebly.com]
- 7. metbio.net [metbio.net]
- 8. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Cell Signaling Effects of 3-Carboxypropyl-CoA and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of 3-Carboxypropyl-CoA, also known as glutaryl-CoA, and its structurally similar analogs on cellular signaling pathways. The primary mechanism of action for this class of molecules is the post-translational modification of proteins, particularly the acylation of histone proteins, which plays a crucial role in regulating gene expression.
Introduction to this compound (Glutaryl-CoA) and its Analogs
This compound is a five-carbon dicarboxylic acyl-CoA that serves as an intermediate in the metabolic breakdown of the amino acids lysine and tryptophan.[1][2] Its structural analogs, such as succinyl-CoA (four-carbon) and malonyl-CoA (three-carbon), are also key metabolic intermediates. These molecules act as donors of their respective acyl groups, leading to post-translational modifications on lysine residues of proteins, a process that can alter protein function and influence cellular signaling. A key distinction of these dicarboxylic acylations is their ability to change the charge of the lysine residue from positive to negative, a significant alteration with functional consequences for protein interactions and chromatin structure.[3]
The signaling roles of these acyl-CoAs are intrinsically linked to cellular metabolism, with their availability directly influencing the extent of histone acylation and subsequent gene expression patterns.[4][5][6][7][8][9][10]
Comparative Effects on Histone Acylation
Histone acylation is a dynamic process regulated by "writer" enzymes (acyltransferases) that add acyl groups and "eraser" enzymes (deacylases) that remove them. While specific writers for glutarylation are not fully elucidated, some histone acetyltransferases (HATs) have been shown to utilize various acyl-CoAs, albeit with differing efficiencies.[3][11] The sirtuin family of deacetylases, particularly SIRT5, has been identified as a major "eraser" of glutarylation, succinylation, and malonylation.[12]
The following table summarizes the key characteristics of glutarylation and its comparison with other short-chain acylations.
| Feature | Glutarylation (from Glutaryl-CoA) | Succinylation (from Succinyl-CoA) | Malonylation (from Malonyl-CoA) | Acetylation (from Acetyl-CoA) |
| Acyl Group | 3-Carboxypropyl (Glutaryl) | Succinyl | Malonyl | Acetyl |
| Carbon Chain | 5-carbon dicarboxylic | 4-carbon dicarboxylic | 3-carbon dicarboxylic | 2-carbon |
| Charge Change on Lysine | +1 to -1 | +1 to -1 | +1 to -1 | +1 to 0 |
| Key Metabolic Source | Lysine and Tryptophan catabolism | Krebs Cycle, Amino Acid catabolism | Fatty Acid synthesis | Glycolysis, Fatty Acid oxidation |
| Primary "Eraser" Enzyme | SIRT5 | SIRT5 | SIRT5 | HDACs, Sirtuins (SIRT1-3, 6) |
| Known Cellular Roles | Regulation of mitochondrial metabolism, Lysine oxidation pathway feedback.[11] | Regulation of Krebs cycle enzymes. | Regulation of metabolic enzymes. | Widespread role in gene activation.[13][14][15] |
Quantitative Comparison of Histone Acylation Levels
Direct quantitative comparisons of the cellular abundance and functional impact of these different acylations are an active area of research. Mass spectrometry-based proteomics is the primary tool for these analyses. While comprehensive datasets directly comparing glutarylation with its analogs under various conditions are still emerging, existing studies provide insights into the relative efficiencies of different acyl-CoA donors for histone modification.
One in vitro study demonstrated that the efficiency of histone acetyltransferases (HATs) in catalyzing various acylations tends to decrease with the increasing size of the acyl-CoA donor. The general trend for HAT substrate preference was observed to be: acetyl > propionyl > butyryl > malonyl > succinyl > β-hydroxybutyryl > glutaryl > crotonyl.[11] This suggests that under equimolar concentrations, glutarylation might be less prevalent than acetylation if catalyzed by the same enzymes.
It is also important to note that non-enzymatic acylation of histones can occur, particularly with more reactive acyl-CoAs like succinyl-CoA and glutaryl-CoA, which can form high-energy cyclic anhydride intermediates.[16]
The following table is a hypothetical representation of data that could be obtained from a quantitative mass spectrometry experiment comparing histone acylation levels in cells treated with precursors of different acyl-CoAs.
| Histone Mark | Control Cells (Relative Abundance) | Glutaryl-CoA Precursor Treated (Fold Change) | Succinyl-CoA Precursor Treated (Fold Change) | Malonyl-CoA Precursor Treated (Fold Change) |
| H3K9gl | 1.0 | 5.2 | 1.1 | 1.0 |
| H3K9su | 1.0 | 1.2 | 6.5 | 1.1 |
| H3K9ma | 1.0 | 1.0 | 1.1 | 4.8 |
| H3K9ac | 1.0 | 0.8 | 0.9 | 1.2 |
This table is for illustrative purposes and does not represent actual experimental data.
Signaling Pathways and Experimental Workflows
The primary signaling pathway influenced by this compound and its analogs is the epigenetic regulation of gene expression through histone modification.
Histone Acylation Signaling Pathway
Caption: Metabolic pathways generate various acyl-CoAs that act as donors for histone acylation, leading to changes in chromatin structure and gene expression.
Experimental Workflow for Comparative Analysis
References
- 1. Cellular Acetylation Assay Kit | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. Histone H3 Acetylation Assay Kit (ab115102) | Abcam [abcam.com]
- 3. Histone acylations and chromatin dynamics: concepts, challenges, and links to metabolism | EMBO Reports [link.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - IMPROVED SYNTHESIS OF ACETYL-COA AND MALONYL-COA ANALOGS AND THEIR USE TO STUDY STRUCTURE-FUNCTION RELATIONSHIPS OF ACYLTRANSFERASES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic regulation of gene expression through histone acylations [ecc.isc.ac]
- 10. Histone acylation at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of histone acylations links chromatin modifications with metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 14. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of Succinyl-CoA as a Key Metabolic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies confirming the role of Succinyl-CoA, also known by its systematic name 3-Carboxypropyl-CoA, as a true and vital metabolic intermediate. We present quantitative data, detailed experimental protocols, and pathway visualizations to support its significance in cellular metabolism compared to other key acyl-CoA molecules.
Executive Summary
Succinyl-CoA is a critical intermediate in several major metabolic pathways, most notably the citric acid cycle (Krebs cycle). Its existence and central role have been validated through decades of research employing a variety of experimental techniques. This guide will compare the evidence for Succinyl-CoA's role with that of other important acyl-CoAs, such as Acetyl-CoA and Propionyl-CoA, providing researchers with a comprehensive overview of the available data and methodologies for its study.
Data Presentation: Intracellular Concentrations of Acyl-CoA Intermediates
The concentration of acyl-CoA molecules within the cell is tightly regulated and can vary significantly depending on the organism, tissue type, and metabolic state. The following table summarizes reported intracellular concentrations of Succinyl-CoA and other key acyl-CoAs.
| Acyl-CoA Species | Organism/Tissue | Condition | Concentration (nmol/g fresh weight or nmol/mg dry weight) | Citation |
| Succinyl-CoA | Rat Liver | Mild Ischemia | ~50% decrease from baseline | [1] |
| Rat Liver | Normal | Baseline (exact value not specified) | [1] | |
| Mouse Heart | Chronic Heart Failure | Decreased | [2] | |
| Acetyl-CoA | E. coli K12 | Exponential Growth (Glucose) | 0.05 - 1.5 nmol/mg dry wt (20-600 µM) | [3][4][5] |
| E. coli K12 | Stationary Phase (Glucose exhausted) | <5% of max level | [3][5] | |
| Rat Liver | Normal | - | [6] | |
| Rat Brain | Normal | 0.014 - 0.057 nmol/mg protein | [6] | |
| Arabidopsis thaliana leaves | 5 nmol/g fresh weight | [7] | ||
| Spinacia oleracea leaves | 6.8 nmol/g fresh weight | [7] | ||
| Malonyl-CoA | E. coli K12 | Exponential Growth (Glucose) | 0.01 - 0.23 nmol/mg dry wt (4-90 µM) | [3][4][5] |
| Propionyl-CoA | Mouse Cardiac Tissue | Propionic Acidemia Model | Marked accumulation | [8] |
Experimental Protocols
Accurate quantification of Succinyl-CoA and other acyl-CoAs is crucial for understanding their metabolic roles. Below are detailed methodologies for key experiments.
Quantification of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and specific method for the simultaneous measurement of multiple acyl-CoA species.
a. Sample Preparation (from Tissue) [9]
-
Place ~40 mg of frozen tissue in 0.5 ml of freshly prepared 100 mM potassium phosphate monobasic (KH₂PO₄, pH 4.9).
-
Add 0.5 ml of an acetonitrile:2-propanol:methanol (3:1:1) mixture containing an internal standard (e.g., 20 ng of heptadecanoyl-CoA).
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.
-
The supernatant containing the acyl-CoAs is collected for analysis.
-
Chromatography: Perform liquid chromatography using a C18 reverse-phase column.
-
Mobile Phase A: 5 mM ammonium acetate in water (pH 8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient is used to separate the different acyl-CoA species.
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor and product ion transitions for each acyl-CoA of interest using Multiple Reaction Monitoring (MRM). For many acyl-CoAs, a common neutral loss of 507 Da (the phosphopantetheine moiety) is monitored for quantification.
-
Enzyme Activity Assays
The activity of enzymes that produce or consume Succinyl-CoA provides indirect but strong evidence of its metabolic flux. Commercially available kits are often used for these assays.
a. Succinyl-CoA Synthetase (SCS) Activity Assay (Colorimetric) [11][12]
-
Principle: The assay measures the conversion of succinate and Coenzyme A to Succinyl-CoA, which is then coupled to a reaction that produces a colored product with absorbance at 450 nm.
-
Sample Preparation:
-
Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in 100 µL of ice-cold assay buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material. The supernatant is used for the assay.
-
-
Assay Procedure:
-
Prepare a reaction mix containing SCS Assay Buffer, SCS Substrate Mix, and SCS Enzyme Mix.
-
Add the reaction mix to the sample in a 96-well plate.
-
Measure the absorbance at 450 nm in a kinetic mode for 10-30 minutes at 25°C.
-
Calculate the enzyme activity based on the rate of change in absorbance, referencing an NADH standard curve.
-
b. α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay (Colorimetric) [13][14][15][16]
-
Principle: This assay measures the conversion of α-ketoglutarate to Succinyl-CoA, which is coupled to the reduction of a probe that results in a colored product with absorbance at 450 nm.
-
Sample Preparation: Similar to the SCS activity assay.
-
Assay Procedure:
-
Prepare a reaction mix containing KGDH Assay Buffer and KGDH Substrate.
-
Add the reaction mix to the sample in a 96-well plate.
-
Add KGDH Developer.
-
Measure the absorbance at 450 nm in a kinetic mode.
-
Calculate the enzyme activity based on the rate of change in absorbance, referencing an NADH standard curve.
-
Mandatory Visualization
Metabolic Hub: The Central Role of Succinyl-CoA
The following diagram illustrates the central position of Succinyl-CoA in key metabolic pathways.
Caption: The central role of Succinyl-CoA in metabolism.
Experimental Workflow: Acyl-CoA Quantification
This diagram outlines the typical workflow for the quantification of acyl-CoA species from biological samples.
Caption: Workflow for acyl-CoA quantification.
Conclusion
The presented data and experimental protocols unequivocally confirm Succinyl-CoA as a true and indispensable metabolic intermediate. Its central position, connecting amino acid and fatty acid metabolism with the citric acid cycle and biosynthetic pathways, underscores its importance. The methodologies described provide a robust framework for researchers to further investigate the roles of Succinyl-CoA and other acyl-CoAs in health and disease, facilitating the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes of Coenzyme A and Acetyl-Coenzyme A Concentrations in Rats after a Single-Dose Intraperitoneal Injection of Hepatotoxic Thioacetamide Are Not Consistent with Rapid Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl coenzyme A concentrations in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
- 12. Succinyl-CoA Synthetase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 13. assaygenie.com [assaygenie.com]
- 14. A-KG Dehydrogenase Activity Assay Kit Sufficient for 100 Colorimetric tests [sigmaaldrich.com]
- 15. α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 16. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
Safety Operating Guide
Essential Safety and Handling Protocols for 3-Carboxypropyl-CoA
Immediate Safety and Personal Protective Equipment (PPE)
Core Principle: Minimize exposure through a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Standard Laboratory PPE: At a minimum, the following PPE should be worn when handling 3-Carboxypropyl-CoA:
-
Eye Protection: Chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect street clothing.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Engineering Controls:
-
Ventilation: All handling of this compound in solid or concentrated liquid form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined above.
-
-
Handling:
-
If working with a powdered form, handle it carefully to avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound closed when not in use.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed, labeled container for proper disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled, and sealed waste container.
-
-
Disposal Method:
-
The primary recommended method for disposal is through a licensed chemical waste disposal service, which will typically use incineration.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Data Presentation: Control Banding for Exposure Control
In the absence of a specific Occupational Exposure Limit (OEL) for this compound, the principles of control banding can be applied. Control banding is a qualitative risk assessment method that groups chemicals into "bands" based on their hazard potential and the amount used, then recommends a corresponding level of control.[1][2][3] Based on the available information for similar coenzyme A compounds, this compound is anticipated to have low toxicity.
| Control Band | Hazard Potential | Quantity Handled | Required Controls |
| 1 | Low | Milligrams | General laboratory ventilation; Standard PPE. |
| 2 | Low to Moderate | Grams | Chemical fume hood; Standard PPE. |
| 3 | Moderate | Large quantities (Kilograms) | Enclosed system or glove box; Enhanced PPE (e.g., respiratory protection). |
| 4 | High | Any | Seek expert consultation from an industrial hygienist. |
For typical laboratory-scale research involving milligram to gram quantities of this compound, Control Band 1 or 2 would be appropriate.
Experimental Protocols: Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizations
The following diagrams illustrate the standard workflow for handling this compound and a decision-making process for selecting the appropriate control band.
References
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